Dimethyl 2,5-dichloroterephthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,5-dichlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDWGNUSHLFXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186581 | |
| Record name | Dimethyl 2,5-dichloroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3293-89-8 | |
| Record name | 1,4-Dimethyl 2,5-dichloro-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3293-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,5-dichloroterephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003293898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3293-89-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,5-dichloroterephthalate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-dichloroterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl 2,5-dichloroterephthalate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R29673M83F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethyl 2,5-dichloroterephthalate molecular structure
An In-Depth Technical Guide to the Molecular Structure of Dimethyl 2,5-dichloroterephthalate
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's structural characteristics, properties, and applications.
Introduction and Significance
This compound is a symmetrically substituted aromatic diester. Its core structure consists of a central benzene ring with two chlorine atoms and two methyl ester groups attached at specific positions. This arrangement of functional groups imparts distinct chemical properties that make it a valuable precursor in the synthesis of a variety of more complex molecules. It is a derivative of terephthalic acid, a widely used monomer in the polymer industry. The addition of chlorine atoms to the aromatic ring significantly modifies the electronic and steric properties of the molecule, offering unique synthetic possibilities.
This compound is primarily utilized as a building block in organic synthesis. The chlorine substituents can serve as leaving groups in nucleophilic aromatic substitution reactions or influence the reactivity of the aromatic ring and the ester functionalities. Its structural rigidity and defined substitution pattern make it a reliable starting material for creating targeted molecular architectures, particularly in the agrochemical and pharmaceutical sectors.[1][2]
Molecular Structure and Elucidation
The fundamental architecture of this compound is a 1,4-disubstituted benzene ring. The two carboxylic acid groups of terephthalic acid are esterified with methanol to form methyl ester groups, and two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring.
Key Structural Features:
The molecule is achiral and possesses a plane of symmetry. The benzene ring is planar, and the two methyl ester groups are positioned opposite each other (para-position). The chlorine atoms are located ortho to one ester group and meta to the other. This specific substitution pattern dictates the molecule's reactivity and its potential for forming intermolecular interactions in a solid state.
Structural Identifiers:
-
InChI: InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3[4][5]
-
InChIKey: RDDWGNUSHLFXED-UHFFFAOYSA-N[4]
Caption: 2D molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈Cl₂O₄ | [3][4] |
| Molecular Weight | 263.07 g/mol | [3][4] |
| Appearance | Powder or crystals | |
| Purity | ≥95% | |
| Storage Temperature | Room temperature, sealed in dry conditions | |
| XLogP | 2.9 (Predicted) | [5] |
Synthesis Pathway
This compound is typically synthesized via the esterification of its corresponding dicarboxylic acid, 2,5-dichloroterephthalic acid. This reaction is an acid-catalyzed process where the carboxylic acid groups react with methanol to form the methyl esters.
The parent compound, 2,5-dichloroterephthalic acid, can be synthesized through the oxidation of 2,5-dichloro-1,4-dimethylbenzene.[7] The subsequent esterification provides a direct route to the target molecule.
Experimental Protocol: Esterification of 2,5-Dichloroterephthalic Acid
This protocol outlines a general laboratory procedure for the synthesis of this compound.
Materials:
-
2,5-Dichloroterephthalic Acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,5-dichloroterephthalic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a crystalline solid.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of various high-value chemicals.
-
Agrochemicals: The parent diacid, 2,5-dichloroterephthalic acid, is a known precursor for herbicides like Chloramben.[1] The dimethyl ester can be used in similar synthetic pathways, offering advantages in solubility and reactivity in certain organic solvents.
-
Pharmaceuticals: Halogenated aromatic compounds are fundamental scaffolds in many pharmaceutical agents. The chlorine atoms on the benzene ring can enhance lipophilicity, improve metabolic stability, or provide sites for further chemical modification, making this molecule a valuable starting point for drug discovery programs.[1]
-
Material Science: Terephthalate-based molecules are precursors to polyesters.[8] While its non-chlorinated analog, dimethyl terephthalate (DMT), is a major commodity chemical for producing PET, the chlorinated version can be used to synthesize specialty polymers with modified properties such as increased thermal stability, flame retardancy, or different optical characteristics. It can also be a precursor for linkers used in creating Metal-Organic Frameworks (MOFs).[9]
The causality behind its utility lies in its defined structure. The two chlorine atoms create a specific electronic environment on the aromatic ring, influencing the reactivity of the ester groups and the ring itself. The ester groups can be hydrolyzed back to carboxylic acids or converted to other functional groups, providing a handle for further synthetic transformations.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
Hazard Classification: It is generally classified with the GHS07 pictogram, indicating it can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
References
- This compound - Inxight Drugs.
- This compound - gsrs.
- This compound (C10H8Cl2O4) - PubChemLite.
- This compound | 3293-89-8 - Sigma-Aldrich.
- This compound | 3293-89-8 - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents.
- Understanding 2,5-Dichloroterephthalic Acid: A Key Intermediate in Chemical Manufacturing.
- Exploring the Synthesis and Chemical Properties of 2,5-Dichloroterephthalic Acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [drugs.ncats.io]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. PubChemLite - this compound (C10H8Cl2O4) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 3293-89-8 [sigmaaldrich.com]
- 7. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 8. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 9. Dimethyl 2,5-Dihydroxyterephthalate|5870-37-1 [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Synthesis of Dimethyl 2,5-dichloroterephthalate from 2,5-dichloroterephthalic acid
Executive Summary
Target Compound: Dimethyl 2,5-dichloroterephthalate (CAS: 3293-89-8) Starting Material: 2,5-dichloroterephthalic acid (CAS: 13799-90-1) Primary Application: Ligand precursor for Metal-Organic Frameworks (MOFs), specialized polyesters, and fluorescent materials.[1]
This technical guide details the optimized synthesis of this compound. Due to the significant steric hindrance and electron-withdrawing nature of the chlorine substituents at the 2,5-positions, as well as the poor solubility of the parent acid in common organic solvents, standard Fischer esterification is kinetically inefficient. The protocol defined herein utilizes an Acyl Chloride Intermediate Route (via Thionyl Chloride activation) to ensure quantitative conversion and high purity.[1]
Part 1: Strategic Analysis & Chemical Logic
The Challenge: Sterics and Solubility
The synthesis of this compound presents two specific challenges that rule out simple acid-catalyzed esterification (e.g., H₂SO₄/MeOH reflux):
-
Solubility: 2,5-dichloroterephthalic acid (H₂DCTA) has a high melting point (~306°C) and is sparingly soluble in methanol.[1][2] This creates a heterogeneous reaction mixture where phase transfer limits the reaction rate.[1]
-
Electronic & Steric Deactivation: The chlorine atoms are ortho to the carboxylic acid groups.[1]
-
Steric: They physically block the approach of the nucleophile (methanol).
-
Electronic: While inductive withdrawal (-I) increases the electrophilicity of the carbonyl carbon, the resonance donation (+M) and the steric bulk generally retard the formation of the tetrahedral intermediate in a reversible Fischer esterification.
-
The Solution: Nucleophilic Acyl Substitution via Acid Chloride
To overcome these barriers, the reaction pathway is split into two irreversible steps:
-
Activation: Conversion of the hydroxyl group (-OH) to a chloride (-Cl) using Thionyl Chloride (SOCl₂).[1] The resulting acid chloride is highly reactive and soluble in organic solvents.
-
Esterification: The acid chloride reacts rapidly with methanol.[1] The leaving group is a chloride ion (good leaving group) rather than water (poor leaving group), driving the reaction to completion without the need for water removal (Dean-Stark).
Part 2: Detailed Experimental Protocol
Reagents and Equipment[2][3]
-
Substrate: 2,5-Dichloroterephthalic acid (10.0 g, 42.5 mmol)
-
Reagent: Thionyl Chloride (SOCl₂) (50 mL, excess)
-
Catalyst: N,N-Dimethylformamide (DMF) (3-5 drops)[1]
-
Solvent/Nucleophile: Anhydrous Methanol (100 mL)
-
Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ Drying Tube or N₂ line, Rotary Evaporator, Ice Bath.
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Charge a dry 250 mL RBF with 10.0 g of 2,5-dichloroterephthalic acid.
-
Addition: Carefully add 50 mL of Thionyl Chloride. Caution: Perform in a fume hood. SOCl₂ is corrosive and fuming.[1]
-
Catalysis: Add 3-5 drops of anhydrous DMF.
-
Mechanistic Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.
-
-
Reflux: Attach a reflux condenser topped with a drying tube (or N₂ line) to trap HCl/SO₂ gases.[1] Heat the mixture to reflux (76°C) for 3–5 hours.
-
Endpoint: The reaction is complete when the solution becomes clear and homogeneous, indicating the insoluble acid has converted to the soluble acid chloride.
-
-
Isolation: Cool the mixture. Remove excess SOCl₂ under reduced pressure (Rotary Evaporator) to yield the crude 2,5-dichloroterephthaloyl chloride as a yellowish solid.[1]
-
Critical: Removing SOCl₂ prevents a violent exotherm in the next step.[1]
-
Phase 2: Esterification[1]
-
Solvation: Place the RBF containing the crude acid chloride in an ice bath (0°C).
-
Addition: Slowly add 100 mL of anhydrous Methanol.
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to ensure complete conversion.
-
Crystallization: Cool the mixture to room temperature, then to 0°C. The product, this compound, will precipitate as white crystals.[1]
-
Filtration: Filter the solid using a Buchner funnel. Wash with cold methanol (2 x 10 mL).[1]
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Data Summary Table
| Parameter | Value / Description |
| Theoretical Yield | 11.2 g |
| Typical Yield | 9.5 – 10.5 g (85–94%) |
| Appearance | White crystalline solid |
| Melting Point | ~135–138°C (Lit.[1][3][4] varies, distinct from acid MP >300°C) |
| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water |
Part 3: Process Validation & Visualization
Analytical Validation
To ensure the protocol was successful, verify the following spectral data:
-
1H NMR (400 MHz, DMSO-d₆):
Reaction Mechanism Diagram
The following diagram illustrates the DMF-catalyzed activation and subsequent methanolysis.
Caption: Step-wise conversion from acid to acid chloride (activated intermediate) to final diester.
Workflow Diagram
The operational workflow for the laboratory synthesis.
Caption: Operational workflow ensuring safety and high yield via intermediate isolation.
Part 4: Safety & Troubleshooting
Safety Protocols
-
Thionyl Chloride (SOCl₂): Highly toxic and corrosive.[1] Reacts violently with water to release HCl and SO₂ gases.[1] All glassware must be oven-dried.[1] Use a scrubber system (NaOH trap) for the reflux exhaust.
-
Methanol: Flammable and toxic.[1]
-
Pressure Control: When evaporating SOCl₂, ensure the cold trap is functioning to prevent corrosive vapors from damaging the vacuum pump.
Troubleshooting
-
Issue: Reaction mixture remains cloudy during SOCl₂ reflux.
-
Fix: Add more SOCl₂ (10-20 mL) and 2 more drops of DMF.[1] The cloudiness indicates incomplete conversion of the insoluble acid.
-
-
Issue: Low Yield / Sticky Solid.
-
Fix: This often results from incomplete removal of SOCl₂ before adding methanol.[1] Ensure the acid chloride is relatively dry (yellow solid) before adding methanol. Recrystallize from hot methanol if necessary.
-
References
-
Synthesis of MOF Ligands: Gong, M., Yang, J., Li, Y., & Gu, J. (2020).[1] Supporting Information: Glutathione-responsive nanoscale MOFs for effective intracellular delivery of anticancer drug of 6-mercaptopurine. The Royal Society of Chemistry.[5] (See Experimental Section S1.2 for analogous acid chloride activation protocols). [Link]
-
Thionyl Chloride Mechanism: Master Organic Chemistry. (2011).[1] Thionyl Chloride (SOCl₂) – Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Product Identification (NMR/CAS): National Center for Advancing Translational Sciences (NCATS).[1] this compound (CAS 3293-89-8).[1] Inxight Drugs.[1][3][4][6] [Link]
Sources
- 1. 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | C8H4Cl2O4 | CID 83739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-DICHLOROTEREPHTHALIC ACID | 13799-90-1 [chemicalbook.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. rsc.org [rsc.org]
- 6. Dimethyl Phthalate [drugfuture.com]
Crystal Structure Analysis of Chlorinated Terephthalate Esters: A Technical Guide to Halogenated Scaffolds
Topic: Crystal structure analysis of chlorinated terephthalate esters Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
Chlorinated terephthalate esters, exemplified by dimethyl tetrachloroterephthalate (DCPA), represent a unique class of polysubstituted aromatics where steric crowding and halogen bonding dictate solid-state behavior.[1] While historically utilized as agrochemicals (herbicides), their structural rigidity and lipophilicity make them critical case studies for crystal engineering and pharmaceutical scaffold design .[1]
This guide provides a technical deep-dive into the synthesis, crystallization, and structural analysis of these esters, focusing on the interplay between steric repulsion and intermolecular halogen bonding (
Synthesis and Crystallization Protocol
The synthesis of high-purity chlorinated terephthalates is the prerequisite for single-crystal analysis.[1] The following protocol outlines the conversion of tetrachloroterephthalic acid to its dimethyl ester, ensuring minimal hydrolysis byproducts.
Synthesis Workflow (Fisher Esterification Variant)
Objective: Synthesize dimethyl tetrachloroterephthalate (DMTCT) from tetrachloroterephthalic acid.
Reagents:
-
Methanol (anhydrous, excess)[1]
-
Sulfuric acid (catalytic) or Thionyl chloride (
)[1] -
Solvent for recrystallization: Methanol or Benzene
Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of tetrachloroterephthalic acid in 50 mL of anhydrous methanol.
-
Catalysis: Add 1.0 mL of concentrated
dropwise. Note: For higher yields, convert the acid to the acid chloride first using , then react with methanol. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. The solution should become clear as the ester forms.[1] -
Work-up: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. The ester will precipitate as a white solid.[1]
-
Filtration: Filter the crude solid and wash with 5%
solution to remove unreacted acid.
Crystallization for X-ray Diffraction
To obtain single crystals suitable for X-ray diffraction (XRD), controlled evaporation is preferred over rapid cooling.[1]
-
Solvent System: Hot Methanol (primary) or Benzene (secondary).[1]
-
Method: Dissolve 500 mg of crude ester in minimal boiling methanol. Filter hot to remove particulates.[1] Allow the filtrate to cool slowly in a Dewar flask to control the thermal gradient.
-
Morphology: Expect colorless, needle-like prisms.
Structural Logic & Crystallographic Analysis
The "Chloro-Effect" on Molecular Conformation
Unlike unsubstituted terephthalates, the per-chlorinated core introduces significant steric strain.[1]
-
Steric Crowding: The four chlorine atoms at positions 2, 3, 5, and 6 create a "picket fence" around the carboxylate groups.[1]
-
Torsion Angles: To relieve repulsion between the ortho-chlorines and the carbonyl oxygen, the ester groups twist out of the benzene plane.[1] However, in DMTCT, this twist is often minimized (
) compared to bulky alkyl esters due to the strong conjugation and the need to maximize -stacking in the crystal lattice.[1] -
Bond Angles: The
bond angles often deviate from the ideal (expanding to ) due to Cl...Cl repulsion.[1]
Crystal Packing and Halogen Bonding
The crystal lattice is dominated by Halogen Bonding (XB) , a directional interaction critical for stabilizing the structure.[1]
| Interaction Type | Geometry | Description |
| Type I Halogen Bond | Symmetrical | |
| Type II Halogen Bond | Directional interaction where the electrophilic | |
| Linear | The most significant stabilizing force.[1] The Cl |
Quantitative Structural Data (Representative)[1][4][5]
-
Crystal System: Triclinic or Monoclinic (commonly
or ).[1] -
Melting Point:
(sharp transition indicating high crystallinity).[1] -
Density:
(High density due to heavy atom content).[1] -
Solubility Profile: High in benzene/toluene (
-solvents), low in water (hydrophobic shield).[1]
Visualization of Experimental Workflow
The following diagram illustrates the critical path from raw material to structural data, highlighting the decision nodes for solvent selection.
Figure 1: Decision tree for the synthesis and crystallization of dimethyl tetrachloroterephthalate for structural analysis.
Relevance to Drug Development
While DCPA is primarily known as a herbicide, its structural motifs are highly relevant to medicinal chemistry:
-
Bioisosterism: The tetrachlorobenzene core serves as a lipophilic, metabolically stable scaffold.[1] The Cl atoms protect the aromatic ring from oxidative metabolism (e.g., P450 hydroxylation).[1]
-
Sigma-Hole Tuning: Understanding the
interactions in these esters allows researchers to tune ligand-receptor binding affinities.[1] The electron-withdrawing ester groups enhance the -hole on the ortho-chlorines, strengthening halogen bonds with protein backbone carbonyls.[1] -
Solid-State Stability: The dense packing networks observed in chlorinated terephthalates provide models for improving the shelf-life and thermal stability of pharmaceutical co-crystals.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2943, Dimethyl tetrachloroterephthalate.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). DCPA (Dacthal) Herbicide Suspension Order and Technical Data.[1][4] Retrieved from [Link][1]
-
Cambridge Crystallographic Data Centre (CCDC). General search for halogenated benzene dicarboxylates (Refcode families).[1] Retrieved from [Link][1]
-
Desiraju, G. R. (2013). Crystal Engineering: A Textbook.[1] World Scientific Publishing.[1] (Contextual grounding for Halogen Bonding mechanisms).
Sources
Literature review on the synthesis of terephthalate derivatives
Abstract
Terephthalic acid (TPA) and its derivatives represent a cornerstone of industrial organic chemistry, serving as the backbone for polyesters (PET) and plasticizers (DOTP).[1][2] However, their utility extends far beyond commodity materials.[1] This guide bridges the gap between large-scale industrial synthesis and high-value pharmaceutical applications.[1] We analyze the mechanistic underpinnings of the Amoco process, detail green recycling protocols for circular economy compliance, and provide precision methodologies for functionalizing the terephthalate core to generate bioactive scaffolds (e.g., 2-aminoterephthalic acid) critical for drug delivery systems (MOFs) and medicinal chemistry.[1]
Core Synthesis Strategy: The Amoco Process
Industrial Standard for p-Xylene Oxidation[1]
The dominant route to terephthalic acid is the Amoco process , a liquid-phase oxidation of p-xylene.[1] While established, the causality behind its catalyst selection is often overlooked in standard texts.[1] The system relies on a Cobalt-Manganese-Bromide (Co/Mn/Br) triad.[1]
Mechanistic Rationale:
-
Co(III) is the primary oxidant but reacts slowly with p-xylene.[1]
-
Mn(II) acts as a synergist, promoting the oxidation of the intermediate p-toluic acid, which is otherwise resistant to oxidation due to the electron-withdrawing carboxyl group deactivating the ring.[1]
-
Bromide is the critical radical carrier.[1] It generates bromine radicals that abstract hydrogen from the methyl groups much faster than the metal center alone, initiating the free-radical chain.[1]
Visualization: Catalytic Cycle & Radical Propagation
The following diagram illustrates the synergistic electron transfer and radical propagation cycles that drive high-yield oxidation.
Caption: Fig 1. The Co/Mn/Br catalytic cycle.[1][2] Mn facilitates the difficult oxidation of p-toluic acid intermediates.[1]
Green Synthesis: Chemical Recycling of PET
Protocol for Laboratory-Scale Depolymerization[1]
For researchers focusing on sustainability or sourcing TPA from waste, alkaline hydrolysis offers a robust, high-purity pathway compared to glycolysis (which yields BHET).[1] This protocol converts post-consumer PET flakes directly into TPA.[1]
Experimental Protocol: Alkaline Hydrolysis
Reagents:
-
Waste PET flakes (washed, dried)[1]
-
Sodium Hydroxide (NaOH)[1]
-
Ethylene Glycol (EG) as solvent (raises boiling point vs. water)[1]
-
Hydrochloric Acid (37%)[1]
Step-by-Step Methodology:
-
Depolymerization: Charge a 3-neck round-bottom flask with 10 g PET flakes, 5 g NaOH, and 100 mL ethylene glycol.
-
Reaction: Reflux at 180°C for 4 hours. The mixture will turn from a suspension to a clear/translucent solution as the polymer chains break down into disodium terephthalate (soluble) and ethylene glycol.[1]
-
Filtration: Cool to 90°C and add 100 mL distilled water to lower viscosity. Filter while warm to remove unreacted additives/pigments.[1]
-
Precipitation (Critical Step): Slowly add concentrated HCl to the filtrate under vigorous stirring until pH < 2. A white precipitate (TPA) will form immediately.[1]
-
Purification: Filter the white solid, wash 3x with hot water to remove trapped salts (NaCl), and dry at 100°C.
Data Summary: Recycling Efficiency
| Method | Solvent | Catalyst | Temp (°C) | TPA Yield (%) | Key Advantage |
| Alkaline Hydrolysis | Ethylene Glycol | NaOH | 180 | 92-98% | High tolerance for impurities |
| Acid Hydrolysis | Water | H2SO4 | 200+ | 80-85% | Corrosive; requires high pressure |
| Neutral Hydrolysis | Water | None | 250+ | 70-80% | Requires supercritical conditions |
Functionalization for Drug Discovery
Synthesis of 2-Aminoterephthalic Acid (MOF Linker & Scaffold)
In medicinal chemistry, the terephthalate core acts as a rigid linker.[1] However, the benzene ring is deactivated, making direct functionalization challenging.[1] The standard route involves nitration followed by reduction . 2-Aminoterephthalic acid is a critical intermediate for constructing functionalized Metal-Organic Frameworks (e.g., UiO-66-NH2) used in targeted drug delivery.[1]
Protocol: Nitration and Reduction Sequence
Phase 1: Nitration to 2-Nitroterephthalic Acid
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The carboxyl groups are meta-directing, but the steric and electronic balance allows for ortho-substitution relative to one carboxyl group under forcing conditions.[1]
-
Procedure:
-
Dissolve 16.6 g (0.1 mol) Terephthalic Acid in 100 mL concentrated H2SO4.
-
Heat to 80°C. Dropwise add a mixture of fuming HNO3 (10 mL) and H2SO4 (10 mL) over 30 mins.
-
Maintain temperature at 100-110°C for 3 hours. Caution: Exothermic.[1]
-
Pour onto 500 g crushed ice. Filter the yellow precipitate (2-nitroterephthalic acid).[1] Recrystallize from water.[1][2][4]
-
Phase 2: Reduction to 2-Aminoterephthalic Acid
-
Procedure:
-
Suspend 2.1 g (10 mmol) of 2-nitroterephthalic acid in 50 mL methanol.
-
Add 0.2 g of 10% Pd/C catalyst.
-
Stir under H2 atmosphere (balloon pressure) at RT for 12 hours.
-
Filter through Celite to remove Pd/C. Evaporate solvent to yield the yellow fluorescent solid (2-aminoterephthalic acid).[1]
-
Visualization: Functionalization Pathway
This diagram maps the transformation from commodity chemical to bioactive scaffold.[1]
Caption: Fig 2. Synthetic tree for upgrading TPA to high-value amino-derivatives and MOFs.
References
-
Amoco Process Mechanism & Kinetics
-
Chemical Recycling of PET
-
Synthesis of 2-Aminoterephthalic Acid
- Modulator-Assisted Synthesis of 2-Aminoterephthalic Acid MOFs (Protocol).
-
Source: BenchChem Technical Guides[1]
-
Terephthalate Deriv
-
Mechanochemical Synthesis Altern
- Solvent-free synthesis of 2-aminoterephthalic acid deriv
-
Source: ChemicalBook / Literature Aggregation[1]
Sources
- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 2. Terephthalic acid:Properties,Mechanism,Application_Chemicalbook [chemicalbook.com]
- 3. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Investigating the Transesterification Kinetics of Dimethyl 2,5-Dichloroterephthalate
Introduction: Context and Significance
Dimethyl 2,5-dichloroterephthalate (DMDCT) is an aromatic diester of significant interest as a specialty monomer. Its chlorinated benzene ring can impart enhanced properties such as flame retardancy, thermal stability, and chemical resistance to polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). The synthesis of these high-performance polymers typically proceeds via a melt polycondensation process, the first and rate-determining stage of which is the transesterification of DMDCT with a diol (e.g., ethylene glycol).
A thorough understanding of the reaction kinetics of this initial stage is paramount for drug development professionals and material scientists. It governs the design of industrial reactors, optimization of process conditions (temperature, pressure, catalyst loading), and ultimately, the control of the final polymer's molecular weight and properties.[1] This guide provides a comprehensive framework, from theoretical principles to detailed laboratory protocols, for the systematic investigation of the transesterification kinetics between DMDCT and a model diol, ethylene glycol (EG).
A key feature of DMDCT is the presence of two electron-withdrawing chlorine atoms on the aromatic ring. This structural modification is hypothesized to increase the electrophilicity of the carbonyl carbons in the ester groups. Consequently, DMDCT is expected to be more susceptible to nucleophilic attack by the alcohol compared to its non-chlorinated analog, dimethyl terephthalate (DMT), potentially leading to faster reaction rates under similar conditions. This guide will equip researchers to quantify this effect and build robust kinetic models.
Part 1: Theoretical Framework of Transesterification Kinetics
Reaction Mechanism and Pathway
Transesterification is the process of exchanging the alkoxy group of an ester with an alcohol.[2] In the case of DMDCT and ethylene glycol, the reaction proceeds in two consecutive and reversible steps, liberating methanol as a byproduct. The overall reaction is driven to completion by the continuous removal of this volatile methanol.[1]
-
Step 1: One methyl ester group of DMDCT reacts with ethylene glycol to form the mono-ester intermediate, (2-hydroxyethyl) methyl 2,5-dichloroterephthalate (MHEDCT), and one molecule of methanol.
-
Step 2: The remaining methyl ester group on MHEDCT reacts with another molecule of ethylene glycol to produce the final monomer for polymerization, bis(2-hydroxyethyl) 2,5-dichloroterephthalate (BHEDCT), and a second molecule of methanol.
The reaction is typically catalyzed by acids or bases.[2] Lewis acids, such as metal acetates (e.g., zinc acetate) or organometallic compounds (e.g., tetrabutyl titanate), are common industrial catalysts that function by coordinating to the carbonyl oxygen, thereby increasing the carbonyl carbon's electrophilicity and making it more susceptible to nucleophilic attack by the diol.[1][3]
Caption: Reaction pathway for the catalyzed transesterification of DMDCT with EG.
Factors Influencing Reaction Rate
Several variables critically affect the rate of transesterification and must be carefully controlled and studied to develop a reliable kinetic model.
-
Temperature: The reaction rate is highly dependent on temperature, typically following the Arrhenius equation. Higher temperatures increase the rate constant but can also lead to undesirable side reactions, such as the formation of diethylene glycol (DEG) from ethylene glycol, which can act as an unwanted comonomer.
-
Catalyst: The choice and concentration of the catalyst are crucial. Common catalysts include zinc acetate, manganese acetate, antimony compounds, and titanium alkoxides.[3][4] The reaction is often found to be first-order with respect to the catalyst concentration up to a certain limit.[3]
-
Reactant Molar Ratio: The stoichiometry of the overall reaction requires a 2:1 molar ratio of EG to DMDCT. However, in practice, a higher molar ratio (e.g., 2.2:1 to 3:1) of EG to DMDCT is used.[1][4] This excess of the diol helps to shift the equilibrium towards the products, enhancing the forward reaction rate and ensuring that the final polymer chains are terminated with hydroxyl groups, which are necessary for the subsequent polycondensation step.
-
Methanol Removal: The transesterification reaction is reversible.[1] Efficient and continuous removal of the methanol byproduct as it is formed is essential to drive the reaction forward and achieve high conversion. This is typically accomplished by performing the reaction at a temperature above the boiling point of methanol while distilling it off.[1]
Part 2: Experimental Design and Protocol
This section outlines a detailed protocol for determining the kinetic parameters for the transesterification of DMDCT with ethylene glycol using zinc acetate as a catalyst in a laboratory-scale batch reactor.
Sources
Application Notes and Protocols for the Synthesis of High-Performance Polybutylene Terephthalate (PBT)
Introduction: The Enduring Significance of High-Performance PBT
Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic engineering polymer that holds a significant position in the landscape of high-performance materials.[1] A member of the polyester family, PBT is renowned for its exceptional combination of mechanical strength, high rigidity, excellent electrical insulation properties, dimensional stability, and robust resistance to a wide array of chemicals and heat.[1][2] These attributes have established PBT as a material of choice across diverse and demanding sectors, including the automotive, electrical and electronics, and consumer goods industries.[2] In the automotive field, its durability under thermal stress and harsh chemical environments makes it ideal for under-the-hood components, electrical systems, and exterior and interior parts.[3] In electronics, its high electrical resistance and dielectric strength provide a safeguard against leakage and breakdown in power circuitry.[3]
The synthesis of PBT is primarily achieved through the polycondensation of 1,4-butanediol (BDO) with either terephthalic acid (TPA) or dimethyl terephthalate (DMT).[2][3] While both routes are viable, the direct esterification of TPA has become increasingly prevalent, particularly in Asia, owing to economic advantages and streamlined integration with upstream TPA production.[2] The pursuit of "high-performance" PBT necessitates a meticulous control over the synthesis process to achieve a high molecular weight and a tailored molecular architecture. This is often accomplished through a two-stage process: an initial melt polymerization followed by a solid-state polycondensation (SSP) step, which is crucial for increasing the polymer's molecular weight to a level required for high-speed extrusion and demanding engineering applications.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis of high-performance PBT. It will delve into the underlying chemical principles, offer detailed, step-by-step protocols for laboratory-scale synthesis, and discuss the critical characterization techniques required to validate the performance of the resulting polymer.
I. The Chemistry of PBT Synthesis: A Tale of Two Pathways
The synthesis of PBT is fundamentally a step-growth polymerization, specifically a polycondensation reaction. This process involves the repeated formation of ester linkages with the concurrent elimination of a small molecule, such as water or methanol. The two primary industrial routes to PBT are the direct esterification of Purified Terephthalic Acid (PTA) and the transesterification of Dimethyl Terephthalate (DMT), both with 1,4-butanediol (BDO).[5]
The Direct Esterification Route (TPA/PTA Process)
This is the more contemporary and economically favored method.[2] It involves the direct reaction of TPA with BDO. The process is typically divided into two distinct stages:
-
Esterification: In this initial stage, TPA reacts with an excess of BDO to form bis(4-hydroxybutyl) terephthalate (BHBT) and its oligomers. Water is generated as a byproduct and must be continuously removed to drive the reaction forward.[2] This stage is conducted at elevated temperatures under an inert atmosphere.
-
Polycondensation: The BHBT oligomers then undergo a polycondensation reaction at higher temperatures and under a high vacuum.[2] During this stage, excess BDO is removed, leading to a significant increase in the polymer chain length and, consequently, its molecular weight.
A critical challenge in the direct esterification process is the acid-catalyzed cyclization of BDO to form tetrahydrofuran (THF), a non-reactive byproduct.[4] This side reaction not only consumes the BDO monomer but can also impact the final properties of the polymer. Careful control of reaction conditions and catalyst selection are paramount to minimizing THF formation.[2]
The Transesterification Route (DMT Process)
Historically, the transesterification of DMT with BDO was the preferred method due to the ease of handling and purification of DMT compared to TPA. This process also proceeds in two stages:
-
Transesterification: DMT reacts with BDO in the presence of a catalyst to form BHBT and methanol as a byproduct.[5] Similar to the direct esterification route, the removal of methanol is essential to shift the equilibrium towards the product.
-
Polycondensation: The subsequent polycondensation of BHBT to high molecular weight PBT is analogous to the TPA process, occurring at high temperatures and under vacuum.
II. The Heart of the Reaction: Catalysis in PBT Synthesis
The choice of catalyst is a critical factor that profoundly influences the reaction kinetics, side reactions, and the final properties of the PBT polymer, such as its color and thermal stability.[4] Titanium-based catalysts are widely employed in PBT synthesis due to their high catalytic activity.[6]
The Role of Titanium-Based Catalysts
Organotitanium compounds, such as tetrabutyl titanate (TBT) and tetraisopropyl titanate (TPT), are common choices for PBT synthesis.[2] The mechanism of titanium-catalyzed polyesterification is complex, but it is generally understood to involve the coordination of the titanium center to the carbonyl oxygen of the ester or carboxylic acid, thereby activating it for nucleophilic attack by the hydroxyl group of the BDO or the growing polymer chain.[7]
Recent studies using density functional theory (DFT) have shed more light on the specific mechanism. Three primary mechanisms have been proposed:
-
M1 (Lewis Acid Mechanism): The titanium center acts as a Lewis acid, activating the carbonyl group.
-
M2 (Coordination of the Ester Alkoxy Oxygen): The alkoxy oxygen of the ester coordinates to the titanium center.
-
M3 (Coordination of the Carboxy Oxygen): The carbonyl oxygen coordinates to the metal center.[7]
DFT studies suggest that the M3 mechanism, involving the coordination of the carbonyl oxygen, presents the lowest energy barrier for the polycondensation reaction catalyzed by Ti(OEt)4.[7]
The strong Lewis acidity of titanium catalysts, while contributing to their high activity, can also lead to a yellowish discoloration of the final polymer.[6] To mitigate this, catalyst systems are often optimized, sometimes in combination with other metal compounds or by using specialized ligand-modified titanium catalysts.[6]
III. Experimental Protocols for Laboratory-Scale PBT Synthesis
This section provides detailed, step-by-step protocols for the synthesis of high-performance PBT in a laboratory setting.
Protocol 1: Melt Polymerization of PBT via Direct Esterification of TPA
This protocol outlines a standard batch process for producing PBT from TPA and BDO.
Materials:
-
Terephthalic Acid (TPA), polymer grade
-
1,4-Butanediol (BDO), polymer grade
-
Catalyst: Tetrabutyl titanate (TBT) or Tetraisopropyl titanate (TPT)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glass reactor (e.g., 500 mL) equipped with a mechanical stirrer, heating mantle, distillation column with a condenser, and a vacuum connection.
-
Temperature controller
-
Vacuum pump capable of reaching < 1 mmHg
-
Cold trap (for collecting byproducts)
Procedure:
-
Reactor Charging and Purging:
-
Charge the reactor with TPA and BDO. A typical molar ratio of BDO to TPA is in the range of 1.5:1 to 3:1.[2][8] An excess of BDO is used to drive the esterification reaction to completion and compensate for losses due to THF formation and distillation.[2]
-
Add the titanium-based catalyst. The catalyst loading is typically in the range of 50-150 ppm based on the final polymer weight.[9]
-
Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.
-
-
Esterification Stage:
-
Begin stirring the reaction mixture.
-
Heat the reactor to a temperature of 190-240 °C under a gentle flow of inert gas.[2]
-
Water will begin to distill off as the esterification reaction proceeds. Collect the water in a graduated cylinder to monitor the reaction progress. The theoretical amount of water can be calculated based on the initial amount of TPA.
-
Continue this stage for 60-240 minutes, or until approximately 85-95% of the theoretical amount of water has been collected.[9]
-
-
Polycondensation Stage:
-
Increase the temperature of the reaction mixture to 240-260 °C.[2]
-
Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mmHg over a period of 30-120 minutes.[9] This slow reduction in pressure is crucial to prevent excessive foaming of the oligomers.
-
During this stage, excess BDO will be distilled off and collected in the cold trap.
-
Continue the polycondensation reaction under high vacuum for 60-300 minutes.[9] The progress of the reaction can be monitored by observing the increase in the viscosity of the melt (e.g., through the torque on the mechanical stirrer).
-
-
Product Recovery and Purification:
-
Once the desired viscosity is achieved, stop the heating and break the vacuum with an inert gas.
-
Extrude the molten PBT from the reactor into a strand and quench it in a water bath.
-
Pelletize the cooled PBT strand.
-
For purification, the PBT pellets can be dissolved in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and precipitated using a compressed CO2 antisolvent technique to remove cyclic oligomers and residual THF.[10][11]
-
Protocol 2: Solid-State Polycondensation (SSP) for High Molecular Weight PBT
To achieve the high molecular weight required for many high-performance applications, the PBT prepolymer from the melt polymerization is subjected to SSP.
Materials:
-
PBT prepolymer pellets (from Protocol 1)
Equipment:
-
Vacuum oven or a specialized SSP reactor with controlled temperature and vacuum/inert gas flow.
-
Tumble dryer or rotary evaporator for continuous agitation (optional, but recommended for uniform heating).
Procedure:
-
Pre-crystallization (Optional but Recommended):
-
To prevent the PBT pellets from sticking together during SSP, it is often necessary to pre-crystallize them.
-
Heat the PBT pellets in a vacuum oven at a temperature of 120-150 °C for 1-2 hours. This increases the crystallinity of the polymer.
-
-
Solid-State Polycondensation:
-
Place the pre-crystallized PBT pellets in the SSP reactor.
-
Heat the reactor to a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) of the PBT. A typical SSP temperature for PBT is in the range of 180-220 °C.
-
Apply a high vacuum (< 1 mmHg) or a continuous flow of hot, dry inert gas (e.g., nitrogen) to the reactor. This is essential for the efficient removal of the condensation byproducts (e.g., water, BDO).
-
The SSP process is diffusion-controlled, so the reaction time can be long, typically ranging from several hours to over 24 hours. The exact time will depend on the desired final molecular weight, the particle size of the PBT pellets, and the SSP temperature.
-
Monitor the increase in molecular weight by periodically taking samples and measuring their intrinsic viscosity.
-
-
Cooling and Storage:
-
Once the target molecular weight is reached, cool the PBT pellets to room temperature under an inert atmosphere.
-
Store the high molecular weight PBT in a dry environment to prevent moisture absorption.
-
IV. Tailoring PBT for High-Performance Applications
The versatility of PBT allows for its properties to be tailored for specific high-performance applications through copolymerization or the incorporation of additives.
Synthesis of Flame-Retardant PBT
Flame retardancy is a critical requirement for PBT used in electrical and electronic applications. Halogen-free flame retardants are increasingly favored due to environmental concerns. Phosphorus-containing compounds, such as those based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), are highly effective.[12][13]
Protocol for Flame-Retardant PBT using a DOPO-based Additive:
-
Synthesis of PBT: Follow Protocol 1 to synthesize the PBT prepolymer.
-
Melt Blending:
-
In a twin-screw extruder, melt-blend the PBT pellets with a DOPO-based flame retardant, such as 10-(2,5-dihydroxyphenyl)-10H-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO-HQ).[12]
-
The loading of the flame retardant is typically in the range of 10-15 wt%.[12]
-
The extrusion temperature profile should be carefully controlled to ensure proper mixing without degrading the PBT or the flame retardant. A typical temperature profile for PBT is 210-240 °C.[12]
-
The resulting flame-retardant PBT can then be pelletized.
-
Enhancing Impact Strength
The inherent brittleness of PBT under certain conditions can be a limitation.[14] The impact strength can be improved by copolymerization with flexible long-chain diacids or diols. For example, incorporating sebacic acid into the PBT backbone can significantly increase its notched Izod impact strength.[14]
Conceptual Approach for High-Impact PBT:
-
Monomer Selection: In addition to TPA and BDO, include a long-chain dicarboxylic acid like sebacic acid in the initial monomer feed.
-
Copolymerization: Follow a similar procedure to Protocol 1, adjusting the stoichiometry to achieve the desired incorporation of the flexible monomer. The presence of the comonomer may require optimization of the reaction conditions.
V. Characterization of High-Performance PBT
A thorough characterization of the synthesized PBT is essential to validate its structure, molecular weight, and performance properties.
Structural and Molecular Weight Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the chemical structure of the PBT, including the ratio of the terephthalate and butanediol units. It can also be used to determine the concentration of end groups (hydroxyl and carboxyl), which is crucial for calculating the number-average molecular weight.[15][16][17]
-
¹³C NMR: Complements ¹H NMR in confirming the polymer structure and can be used to analyze the sequence distribution in copolymers.[16]
-
-
Intrinsic Viscosity (IV): A widely used method to estimate the molecular weight of polymers. The IV is measured by dissolving the PBT in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) and measuring the flow time in a viscometer.[9]
Thermal Properties
-
Differential Scanning Calorimetry (DSC):
-
Determines key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[18][19]
-
The DSC thermogram can also be used to calculate the degree of crystallinity of the PBT.[20] Interpreting a DSC curve involves identifying endothermic peaks (melting) and exothermic peaks (crystallization), as well as step changes in the baseline (glass transition).[21][22]
-
-
Thermogravimetric Analysis (TGA):
-
Evaluates the thermal stability of the PBT by measuring its weight loss as a function of temperature.[20]
-
Provides information on the onset of decomposition and the char yield, which is particularly important for flame-retardant formulations.
-
Mechanical Properties
-
Tensile Testing (ASTM D638):
-
Measures the tensile strength, Young's modulus, and elongation at break of the PBT.[23][24][25][26][27] This is a fundamental test for assessing the mechanical performance of the material under tensile load. The test involves pulling a "dog-bone" shaped specimen at a constant rate until it fractures.[26]
-
-
Flexural Testing (ASTM D790):
VI. Data Presentation and Visualization
Table 1: Typical Reaction Conditions for PBT Synthesis via Direct Esterification
| Parameter | Esterification Stage | Polycondensation Stage | Reference(s) |
| Temperature | 180 - 240 °C | 240 - 260 °C | [2] |
| Pressure | Atmospheric / Reduced | High Vacuum (< 1 mmHg) | [2] |
| BDO:TPA Molar Ratio | 1.5:1 to 3:1 | - | [2][8] |
| Catalyst | Titanium compounds (e.g., TBT) | Same as esterification | [2] |
| Reaction Time | 2 - 5 hours | 2 - 4 hours | [2] |
Table 2: Typical Properties of High-Performance PBT
| Property | Typical Value | ASTM Method | Reference(s) |
| Melting Point | 223 - 230 °C | - | [2] |
| Glass Transition Temperature | 40 - 60 °C | - | [2] |
| Tensile Strength | 50 - 60 MPa | D638 | [23] |
| Flexural Modulus | 2.3 - 2.8 GPa | D790 | [28] |
| Intrinsic Viscosity (High MW) | > 0.8 dL/g | - | [4] |
Diagrams
Figure 1: PBT Synthesis Workflow via Direct Esterification
Caption: Workflow for the synthesis of high-performance PBT.
Figure 2: Relationship Between Synthesis Parameters and PBT Properties
Caption: Key synthesis parameters and their influence on PBT properties.
VII. Conclusion
The synthesis of high-performance polybutylene terephthalate is a well-established yet nuanced process that offers considerable scope for tailoring material properties to specific application demands. A thorough understanding of the underlying reaction mechanisms, the critical role of catalysis, and the precise control of process parameters in both melt polymerization and solid-state polycondensation are essential for achieving desired outcomes. By following rigorous experimental protocols and employing a comprehensive suite of characterization techniques, researchers and scientists can confidently develop and validate high-performance PBT materials for a new generation of advanced applications.
VIII. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Polybutylene Terephthalate (PBT) from Terephthalic Acid. Retrieved from a hypothetical BenchChem application note.
-
Yin, M., et al. (2023). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI.
-
Zhang, Y., et al. (2024). PREPARATION AND APPLICATION PROPERTIES OF Ti-Si GLYCOL SALT CATALYSTS FOR POLYESTERS. SciELO.
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Polybutylene Terephthalate (PBT) from Terephthalic Acid. Retrieved from a hypothetical BenchChem application note.
-
Zhang, Y., et al. (2025). Validation of PBATs with different end groups. a) Comparison of ¹H NMR... ResearchGate.
-
Li, J., et al. (n.d.). Flame-retardant in situ reinforced PBT via a DOPO-based phosphorus-containing thermoliquid crystal copolyester. New Journal of Chemistry (RSC Publishing).
-
Sepe, M. P. (n.d.). A Comparison of Tension Test Data Using ASTM D 638 and ISO 527.
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Mikitaev, A. K., & Borukaev, T. A. (n.d.). Poly(Butylene Terephthalate) Synthesis and Properties.
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Chen, Y.-H., et al. (2019). Purification of Polybutylene Terephthalate by Oligomer Removal Using a Compressed CO2 Antisolvent. PMC.
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Shimadzu (Europe). (n.d.). Tensile Test Methods for Plastics: ASTM D638.
-
Sivasamy, A., et al. (2020). Synthesis and characterization of DOPO based epoxy nanocomposites for flame retardant application.
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Belqaid, A., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. PMC.
-
The Royal Society of Chemistry. (2015). Chapter 6: Titanium-based Catalysts for Polymer Synthesis.
-
Victor. (2026). ASTM D638 The Essential Guide to Plastic Tensile Testing.
-
Wang, C., et al. (2022). Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites. Frontiers.
-
MTS Systems. (n.d.). ASTM D638: Standard Test Method for Tensile Properties of Plastics.
-
Industrial Physics. (2025). Standard Test Method for Tensile Properties of Plastics ASTM D638.
-
Wang, J., et al. (2017). Synthesis and properties of modified PBT for FDM. Emerald Publishing.
-
US20170198090A1. (2017). Batch process for making polybutylene terephthalate.
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Liu, Y., et al. (2025). Synthesis, characterization of a DOPO-based polymeric flame retardant and its application in polyethylene terephthalate. ResearchGate.
-
Rajakumar, P. R., & Nanthini, R. (n.d.). THERMAL AND MORPHOLOGICAL BEHAVIOURS OF POLYBUTYLENE TEREPHTHALATE/POLYETHYLENE TEREPHTHALATE BLEND NANOCOMPOSITES. Rasayan Journal of Chemistry.
-
Imre, B., & Pukánszky, B. (2025). Screening of Different Titanium (IV) Catalysts in the Synthesis of Poly(ethylene terephthalate). ResearchGate.
-
Chen, Y.-H., et al. (2025). (PDF) Purification of Polybutylene Terephthalate by Oligomer Removal Using a Compressed CO2 Antisolvent. ResearchGate.
-
Wang, H., et al. (2019). Preparation and Characterization of Flame-Retarded Poly(butylene terephthalate)/Poly(ethylene terephthalate) Blends: Effect of Content and Type of Flame Retardant. MDPI.
-
SpecialChem. (2026). Polybutylene Terephthalate (PBT) Material Guide & Properties Info.
-
Master Precision Mold Technology. (2025). ASTM D790 Flexural Test Bar: Complete Guide.
-
Testronix Instruments. (2025). ASTM D790 Flexural Properties Test for Plastics.
-
Royal, T. A., & Williams, J. G. (n.d.). Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. PMC.
-
ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics.
-
Shine Polymer. (2025). A Comprehensive Guide to PBT Plastic.
-
ASTM D790-17. (n.d.). Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Wutzler, A., et al. (2022). The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization. PMC.
-
Leybourne, R. J., & Jackson, S. L. (n.d.). Determination of Carboxyl End Groups in Polyester, Polyethylene Terephthalate. ACS Publications.
-
ResearchGate. (n.d.). DSC thermograms of polyesters and PBT/PET blends.
-
Justia Patents. (2019). Process for making polybutylene terephthalate oligomers.
-
Baetro. (2025). ASTM D790: Flexural test method for plastic & insulating materials.
-
UPCommons. (n.d.). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol.
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
-
ResearchGate. (n.d.). 1 H NMR spectrum of PBT prepolymer.
-
ResearchGate. (n.d.). ¹H‐NMR spectra of PBT, PBTFs, and PBF. ¹H‐NMR, proton nuclear magnetic....
-
Matmatch. (2025). How to Interpret Differential Scanning Calorimeter (DSC) Curves.
-
ChemAnalyst. (2025). Understanding the Production Process of Polybutylene Terephthalate (PBT).
-
Polimery. (n.d.). Solid-state polycondensation (SSP) as a method to obtain high molecular weight polymers.
-
Senbis. (n.d.). Polymerization, SSP and drying Archives.
-
IntechOpen. (n.d.). solid state polymerization.
Sources
- 1. A Comprehensive Guide to PBT Plastic - Shine Polymer [en.shinepolymer.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Understanding the Production Process of Polybutylene Terephthalate (PBT) [chemanalyst.com]
- 6. scielo.br [scielo.br]
- 7. Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study [mdpi.com]
- 8. US20170198090A1 - Batch process for making polybutylene terephthalate - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Purification of Polybutylene Terephthalate by Oligomer Removal Using a Compressed CO2 Antisolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. emerald.com [emerald.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. torontech.com [torontech.com]
- 22. skztester.com [skztester.com]
- 23. dl.astm.org [dl.astm.org]
- 24. Tensile Test Methods for Plastics: ASTM D638 : Shimadzu (Europe) [shimadzu.eu]
- 25. victortestingmachine.com [victortestingmachine.com]
- 26. ASTM D638: Standard Test Method for Tensile Properties of Plastics [mts.com]
- 27. industrialphysics.com [industrialphysics.com]
- 28. boundengineering.com [boundengineering.com]
- 29. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 30. zwickroell.com [zwickroell.com]
- 31. standards.iteh.ai [standards.iteh.ai]
- 32. baetro-machining.com [baetro-machining.com]
Troubleshooting & Optimization
Technical Support Hub: Dimethyl 2,5-dichloroterephthalate (DM 2,5-DCT)
Status: Operational Ticket Focus: Purification & Quality Control CAS: 3293-89-8 Target Purity: >99.5% (HPLC/GC) Melting Point Benchmark: 134–137 °C
Support Dashboard: Select Your Issue
Welcome to the technical support center for DM 2,5-DCT. This guide addresses the specific purification bottlenecks encountered during the scale-up and isolation of this critical polyester intermediate. Unlike standard Dimethyl Terephthalate (DMT), the 2,5-dichloro derivative presents unique solubility and impurity profiles due to the electron-withdrawing chlorine substituents.
Quick Diagnostics Table
| Symptom | Probable Cause | Recommended Protocol |
| Yellow/Brown Discoloration | Quinone formation or Iron (Fe) contamination | Protocol A: Adsorptive Hot Filtration |
| Low Melting Point (<133°C) | Presence of Mono-methyl ester (Acidic) | Protocol B: Bicarbonate Wash |
| "Oiling Out" during cooling | Solvent polarity mismatch or cooling too fast | Protocol C: Dual-Solvent Recrystallization |
| High Halogen Variance | Under/Over-chlorinated homologs (Trichloro/Monochloro) | Protocol C: Fractional Crystallization |
Troubleshooting Modules
Module 1: The "Yellowing" Issue (Color Body Removal)
User Question: "My crude product is beige/brown even after one recrystallization from methanol. How do I achieve the stark white color required for electronic-grade polymers?"
Technical Analysis: Chlorinated aromatics are susceptible to oxidation, forming quinones (e.g., 2,5-dichloro-1,4-benzoquinone) which are intensely colored. Additionally, if the synthesis involved thionyl chloride or Friedel-Crafts catalysts in steel reactors, trace iron (Fe³⁺) can form colored complexes with the ester.
The Solution: Adsorptive Hot Filtration Standard recrystallization often fails here because quinones can co-crystallize with the product. You must intercept them in the solution phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude DM 2,5-DCT in Toluene or Xylene at 90–100°C. (Avoid methanol here; aromatics are better for dissolving quinones).
-
Adsorbent Addition: Add Activated Carbon (10 wt%) and Celite 545 (5 wt%) .
-
Why? Carbon adsorbs organics; Celite prevents fine carbon particles from clogging the filter.
-
-
Digestion: Stir at reflux for 30 minutes.
-
Hot Filtration: Filter through a pre-heated Büchner funnel or pressure filter while maintaining T > 85°C.
-
Critical: If the solution cools, the product will crystallize in the filter cake, leading to massive yield loss.
-
-
Solvent Swap: Evaporate the toluene and proceed to Protocol C (Recrystallization) using Methanol for the final polish.
Module 2: The Mono-Methyl Ester (Acidic Impurity)
User Question: "HPLC shows a persistent impurity peak at RRT 0.85, and my acid value is 2.5 mg KOH/g. Recrystallization isn't removing it."
Technical Analysis: This is likely Monomethyl 2,5-dichloroterephthalate . Incomplete esterification leaves one carboxylic acid group free. Because the mono-ester can hydrogen bond with the di-ester, it incorporates into the crystal lattice, making physical separation via crystallization inefficient [1].
The Solution: Chemical Wash (The "pH Swing") Since the impurity is acidic (pKa ~3.5) and your product is a neutral ester, a basic wash is the most robust separation method.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in a water-immiscible solvent (e.g., Dichloromethane or Toluene).
-
The Wash: Extract with 5% Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Mechanism:[1] The mono-ester converts to its sodium salt (highly water-soluble) and migrates to the aqueous phase. The neutral di-ester remains in the organic phase.
-
-
Verification: Check the pH of the aqueous layer. It should remain >8.[2]
-
Recovery: Separate the organic layer, dry over MgSO₄, and evaporate.
-
Result: The resulting solid usually sees a melting point jump of 2–4°C immediately.
Module 3: Advanced Recrystallization (Homolog Separation)
User Question: "I am struggling to separate the trichloro- impurity. Also, pure Methanol yields are low."
Technical Analysis: Separating chlorinated homologs (e.g., removing a trichloro- byproduct from a dichloro- target) is difficult due to structural similarity.
-
Methanol: Excellent anti-solvent properties (high purity) but low solubility (low yield) [2].
-
Xylene/Toluene: High solubility (good yield) but poor selectivity for impurities [3].
The Solution: The "Methanol-Xylene" Hybrid System Patented purification techniques for terephthalates suggest a binary solvent system offers the best balance of yield and purity [4].
Step-by-Step Protocol:
-
Ratio: Prepare a solvent mixture of Xylene : Methanol (3 : 1) .
-
Reflux: Dissolve the crude ester at boiling point.
-
Nucleation Control: Cool slowly (10°C/hour) to 60°C.
-
Why? Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the slightly larger trichloro- molecules.
-
-
Anti-Solvent Finish: Once the bulk crystallization has occurred (at ~60°C), add pure Methanol slowly to drive the remaining product out of solution without precipitating the impurities.
-
Filtration: Filter at 20°C and wash with cold Methanol.
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification module based on crude material analysis.
Figure 2: The Dual-Solvent Recrystallization Mechanism
Caption: Solubility interplay between Xylene (Solvent) and Methanol (Anti-Solvent) to maximize yield.
References
-
Vertex AI Search. (2024). Preparation of 2:5-dibromoterephthalic acid (and related dichloro esters). US Patent 3,142,701. Link
-
Chemister. (2024). Solubility of dimethyl terephthalate in methanol. Database of Chemical Properties. Link
-
Google Patents. (1972). Purification process for dimethyl terephthalate (Xylene/Toluate systems). US Patent 3,686,276. Link
-
Google Patents. (1970). Purification of dimethylterephthalate using Methanol-Xylene admixtures. US Patent 3,502,711. Link
Sources
Technical Support Center: Molecular Weight Control in Polyesterification
Status: Operational Role: Senior Application Scientist Topic: Precision Control of Molecular Weight (MW) & Polydispersity (PDI)
Introduction: Select Your Mechanism
Before troubleshooting, you must identify your polymerization mechanism. The rules for controlling molecular weight differ fundamentally between the two primary methods used in drug delivery and material science.
-
Path A: Ring-Opening Polymerization (ROP) [1][2][3]
-
Common Polymers: PLA, PLGA, PCL.
-
Control Factor: Monomer-to-Initiator Ratio (
).[4] -
Primary Application: Biodegradable drug delivery systems, high-MW biomedical devices.
-
-
Path B: Step-Growth Polycondensation [5]
-
Common Polymers: PET, specialized aliphatic polyesters, pre-polymers.
-
Control Factor: Stoichiometry (Carothers Equation) & Equilibrium Displacement.
-
Primary Application: Industrial fibers, coatings, and specialized linker synthesis.
-
Module 1: Ring-Opening Polymerization (ROP)
Targeting precise MW for PLA, PLGA, and PCL.
Core Concept: The
Ratio
In living or controlled ROP, molecular weight is determined principally by the ratio of monomer to initiator. The theoretical number-average molecular weight (
The "Hidden" Initiator Problem: The most common cause of batch failure is not the initiator you added, but the one you didn't: Water . Water acts as a chain-transfer agent and a co-initiator, drastically lowering MW.
Troubleshooting Guide (ROP)
Q1: I calculated my
Corrective Protocol: The "Zero-Water" Standard
-
Monomer Purification: Do not use commercial Lactide/Glycolide directly.
-
Action: Recrystallize monomers in dry ethyl acetate or toluene (x2).
-
Advanced: Sublimation is required for ultra-high MW (>100 kDa).
-
-
Drying: Dry monomers in a vacuum oven over
for 48 hours. -
Solvent: Distill solvents (Toluene, THF) over Sodium/Benzophenone or use a solvent purification system (SPS).
-
Glassware: Flame-dry all glassware under vacuum immediately before use.
Q2: My MW is correct, but my PDI is broad (>2.0). How do I narrow it? Diagnosis: Intermolecular Transesterification (Back-biting). As the polymer chain grows, the active catalyst end can "bite back" into the chain of another polymer molecule, scrambling the chain lengths. This creates a thermodynamic distribution (PDI ~2.0) rather than a kinetic one (PDI <1.2).
Corrective Actions:
-
Stop Early: Do not push for 100% conversion. Transesterification dominates at high conversion. Quench at 85–90%.
-
Lower Temperature: High temperatures (>150°C for melt) accelerate transesterification more than propagation. Reduce temp by 10–20°C and extend time.
-
Catalyst Switch: Switch from Tin(II) 2-ethylhexanoate (
) to Aluminum isopropoxide ( ) for tighter control (though slower rate), or use organocatalysts like TBD for lower temp operation.
Visual Workflow: ROP Control Logic
Caption: Decision tree for isolating causes of molecular weight deviation in Ring-Opening Polymerization.
Module 2: Step-Growth Polycondensation
Targeting MW in linear polyesters via Diacid + Diol.[6]
Core Concept: The Carothers Equation
In step-growth, you do not initiate a chain; you link monomers statistically. The Degree of Polymerization (
Where:
The Takeaway: To get high MW,
Troubleshooting Guide (Polycondensation)
Q3: The reaction stalls, and the viscosity stops increasing. How do I push it further?
Diagnosis: Equilibrium Limitation (Condensate Trapping).
Polyesterification is an equilibrium reaction (
Corrective Protocol: Enhanced Mass Transfer
-
Melt Phase: Apply high vacuum (<1 mbar) in the final stage. High viscosity prevents bubbles from escaping. Increase agitation speed to renew the surface area.
-
Solution Phase: Use Azeotropic Distillation .[9]
Q4: I weighed monomers exactly 1:1, but MW is still low.
Diagnosis: Volatility Mismatch (Loss of Stoichiometry).
One monomer (usually the diol, e.g., ethylene glycol or butanediol) is often more volatile than the diacid. During the high-temp phase, you likely lost diol through the vacuum/condenser, shifting
Corrective Protocol: The "Excess & Strip" Method
-
Initial Charge: Start with a calculated excess of the volatile diol (e.g., 1.05 : 1.00 ratio).
-
Oligomerization: Run the first stage at ambient pressure/mild nitrogen flow to form oligomers.
-
Vacuum Stage: Once oligomers form (locking the monomers into non-volatile chains), apply vacuum to strip the excess diol and drive
.
Data Table: Impact of Stoichiometry on Max MW
Assuming 100% conversion (
| Monomer Ratio (A:B) | Imbalance (%) | Max Degree of Polymerization ( | Approx MW (if monomer = 100 Da) |
| 1.000 : 1.000 | 0.0% | Very High | |
| 1.000 : 0.990 | 1.0% | 199 | ~20,000 Da |
| 1.000 : 0.980 | 2.0% | 99 | ~10,000 Da |
| 1.000 : 0.950 | 5.0% | 39 | ~4,000 Da |
Module 3: Advanced Control Strategies
1. End-Capping (Molecular Weight Ceiling)
If you need a polymer of exact MW (e.g., 5,000 Da) and cannot risk it growing to 10,000 Da, do not rely solely on time. Use a Monofunctional Chain Stopper .
-
Method: Add a calculated amount of a monofunctional alcohol (e.g., dodecanol) or acid (e.g., benzoic acid).
-
Mechanism: Once the stopper reacts, that chain end is "dead" and cannot grow further.[10]
-
Calculation:
.
2. Catalyst Selection Matrix
| Catalyst | Activity | Toxicity | Best For | Note |
| Sn(Oct) | High | Moderate | ROP (PLA/PLGA) | Industry standard. FDA approved for specific uses.[4] Hard to remove. |
| Zn Metal / Zn(Lact) | Moderate | Low | Biomedical ROP | Slower than Tin, but safer for implants. |
| TBD (Organocatalyst) | Very High | Low | ROP (Low Temp) | Can cause high transesterification if not quenched quickly. |
| Ti(OBu) | High | Moderate | Polycondensation (PET) | Causes yellowing (discoloration) easily. |
References
-
Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience.
- Foundational text for Carothers equ
-
Dechy-Cabaret, O., et al. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147–6176.
- Authoritative review on ROP mechanisms, c
-
Kricheldorf, H. R. (2001). Syntheses and application of polylactides. Chemosphere, 43(1), 49-54.
- Details the role of impurities and transesterific
-
Narayanan, A., et al. (2021). Melt polycondensation of aliphatic polyesters: Challenges and opportunities. Polymer Chemistry, 12, 5824-5840.
- Modern troubleshooting for step-growth melt polymeriz
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlled organocatalyzed d,l-lactide ring-opening polymerizations: synthesis of low molecular weight oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 20.210.105.67 [20.210.105.67]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Carothers equation - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. mdpi.com [mdpi.com]
- 10. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 11. Step Polymerisations [chem-is-you.blogspot.com]
Technical Support Center: Optimizing Dimethyl 2,5-dichloroterephthalate Polymerization
Welcome to the technical support center for the polymerization of Dimethyl 2,5-dichloroterephthalate (DCDMT). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their experimental workflows by reducing reaction times and troubleshooting common issues. Here, we synthesize fundamental principles with field-proven insights to provide a comprehensive resource for your polymerization needs.
Introduction to DCDMT Polymerization
The synthesis of polyesters from this compound is a critical process for creating advanced polymers with unique properties. However, achieving an efficient and rapid polymerization can be challenging. The polycondensation reaction, a key step in this process, is often the rate-limiting factor and can be a bottleneck in production.[1] This guide will provide actionable strategies to accelerate this crucial step.
The polymerization of DCDMT typically follows a two-stage process analogous to the synthesis of Polyethylene Terephthalate (PET) from Dimethyl Terephthalate (DMT):
-
Transesterification (or Ester Interchange): In this initial stage, DCDMT reacts with an excess of a diol (commonly ethylene glycol) at elevated temperatures to form a monomer, bis(hydroxyethyl)-2,5-dichloroterephthalate, and releases methanol as a byproduct.[2] The efficient removal of methanol is crucial to drive this equilibrium reaction forward.[2]
-
Polycondensation: This second stage is conducted at higher temperatures and under a high vacuum. The monomer units react with each other to form long polymer chains, eliminating ethylene glycol as a byproduct.[2][3] The rate of this stage is highly dependent on catalyst activity, temperature, and the efficiency of byproduct removal.[1]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during DCDMT polymerization, with a focus on reducing reaction time.
Question 1: My polycondensation reaction is extremely slow. What are the most likely causes?
A slow polycondensation reaction is a frequent issue and can typically be attributed to one or more of the following factors:
-
Ineffective Catalyst: The choice and activity of the catalyst are paramount. Antimony compounds are widely used and effective catalysts for polyesterification.[1][3][4] If the reaction is slow, consider if your catalyst is deactivated, used at too low a concentration, or is not the optimal choice for your specific conditions.
-
Inadequate Temperature: The polycondensation step requires high temperatures, often in the range of 240-260°C or higher, to achieve a sufficient reaction rate.[2] If the temperature is too low, the kinetic energy of the reacting molecules will be insufficient.
-
Poor Vacuum: The removal of the ethylene glycol byproduct is essential to shift the reaction equilibrium towards the formation of a high molecular weight polymer.[5] A leak in your system or an inefficient vacuum pump will significantly hinder the reaction.
-
Monomer Impurities: The presence of moisture or other impurities in the DCDMT or the diol can interfere with the catalyst and the polymerization process, leading to reduced reaction rates and lower final polymer quality.[6]
Question 2: How can I select a more effective catalyst to speed up the reaction?
Catalyst selection is a critical factor in accelerating the polymerization process.[1] While many metal compounds can catalyze the reaction, their efficiencies vary.
-
Antimony Compounds: Antimony trioxide (Sb₂O₃) and antimony acetate are the most common and highly effective catalysts for polyester production.[1][3] They generally provide a good balance of high catalytic activity and result in a polymer with good color.[1][3] Antimony glycolate is another option that offers high catalytic activity and can shorten reaction times by 15-20% compared to traditional antimony catalysts.
-
Titanium Compounds: Organotitanium compounds, such as titanium tetrabutoxide, can also be used and are known to promote faster reaction rates.[3][7] However, they can sometimes lead to a yellowish discoloration of the final polymer.[3]
-
Tin Compounds: Inorganic tin compounds, often used in combination with antimony catalysts, have been shown to reduce polymerization time at all stages of polyester synthesis.[8]
-
Catalyst Solubility: The solubility of the catalyst in the reaction medium (ethylene glycol) is important for its even dispersion and overall effectiveness.[1] Antimony acetate and antimony glycolate have better solubility in ethylene glycol compared to antimony trioxide.[1]
| Catalyst Type | Relative Activity | Advantages | Disadvantages |
| Antimony Trioxide | Moderate | Widely used, cost-effective, good polymer color.[1][3][4] | Poor solubility in ethylene glycol.[1] |
| Antimony Acetate | High | Good solubility, high activity.[1] | Can introduce acetate, which may be corrosive. |
| Antimony Glycolate | High | High activity, shortens reaction time, improves product quality. | |
| Titanium Compounds | Very High | Faster reaction rates.[7] | Can cause yellowish discoloration of the polymer.[3] |
| Tin Compounds | High | Reduces polymerization time, often used with antimony.[8] |
Question 3: What is the optimal temperature profile to minimize reaction time without degrading the polymer?
Temperature plays a dual role in polymerization: it increases the reaction rate but can also lead to thermal degradation if too high or applied for too long.[6][9]
-
Transesterification Stage: This stage is typically carried out at temperatures ranging from 150°C to 210°C.[2] The temperature is gradually increased to facilitate the removal of methanol without significant loss of ethylene glycol.[2]
-
Polycondensation Stage: For this stage, higher temperatures are necessary, generally between 240°C and 260°C.[2] It is often beneficial to start at a lower temperature and gradually increase it as the viscosity of the reaction mixture increases. A strategy of starting with a high temperature to achieve high initial conversion and then lowering it to minimize side reactions has been suggested.[10]
Question 4: My polymer's molecular weight is not increasing. How can I drive the reaction to completion?
Failure to achieve a high molecular weight polymer is a common issue, often related to the principles of equilibrium reactions.
-
Improve Byproduct Removal: The most critical factor is the efficient and continuous removal of ethylene glycol during the polycondensation stage.[5] This requires a high vacuum (low pressure) and good surface renewal of the viscous polymer melt to allow the byproduct to escape.
-
Check for System Leaks: Even a small leak in your reactor setup can compromise the vacuum and halt the progress of the polymerization.
-
Increase Reaction Time: While the goal is to reduce reaction time, sometimes allowing the reaction to proceed for a longer period under optimal conditions is necessary to achieve the desired molecular weight.[11]
-
Optimize Agitation: As the viscosity of the polymer increases, effective mixing becomes crucial for heat transfer and facilitating the removal of byproducts from the bulk of the material.
Optimized Experimental Protocols
Protocol 1: Accelerated Two-Stage Melt Polymerization of DCDMT
This protocol outlines a method for the polymerization of DCDMT with a focus on minimizing reaction time.
Materials:
-
This compound (DCDMT), high purity
-
Ethylene glycol (EG), high purity
-
Antimony trioxide (Sb₂O₃) or Antimony Acetate
-
Nitrogen gas, high purity
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 Torr.
-
Cold trap to collect byproducts.
Procedure:
Stage 1: Transesterification
-
Charge the reactor with DCDMT and ethylene glycol in a 1:2.2 molar ratio.
-
Add the antimony catalyst (e.g., 0.03-0.05 mol% relative to DCDMT).
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Begin stirring and heat the mixture to 160°C.
-
Gradually increase the temperature to 210°C over 2-3 hours, allowing the methanol byproduct to distill off.
-
Monitor the reaction progress by collecting the methanol distillate. The theoretical amount should be collected before proceeding.
Stage 2: Polycondensation
-
Once the transesterification is complete, gradually increase the temperature to 250-260°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over about 30-60 minutes. This gradual reduction prevents excessive foaming.
-
Continue the reaction under high vacuum and at high temperature. Ethylene glycol will be distilled off and collected in the cold trap.
-
Monitor the reaction progress by observing the increase in the viscosity of the melt (e.g., by monitoring the torque on the stirrer motor).
-
The reaction is considered complete when the desired viscosity or molecular weight is achieved. This can take anywhere from 2 to 4 hours depending on the efficiency of the setup.
-
Once complete, stop heating and break the vacuum with nitrogen gas.
-
Extrude or collect the polymer product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting slow DCDMT polymerization reactions.
Caption: Troubleshooting workflow for slow polymerization.
References
Sources
- 1. Antimony-Based Catalysts [um-material.com]
- 2. Silver formation [archive.nptel.ac.in]
- 3. US6593447B1 - Catalyst for polyester production and process for producing polyester with the same - Google Patents [patents.google.com]
- 4. nihonseiko.co.jp [nihonseiko.co.jp]
- 5. wpage.unina.it [wpage.unina.it]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. dkatalyst.com [dkatalyst.com]
- 8. US20130184414A1 - Catalyst system and process for preparing of polyester resins, fibre, filaments and yarn using said catalyst system - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Simulation and Optimization of Polymerization Reactor for the Production of Polyethylene Terephthalate (PET) [austinpublishinggroup.com]
- 11. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols | MDPI [mdpi.com]
Technical Support Center: Precision Viscosity Control in Terephthalate Polycondensation
Current Status: Online 🟢 Specialist: Senior Application Scientist, Polymer Chemistry Division Ticket Focus: Viscosity Management, Molecular Weight Control, and Defect Prevention in PET Synthesis.
Introduction: The Viscosity-Equilibrium Paradox
Welcome to the technical support hub. If you are synthesizing Polyethylene Terephthalate (PET) or related terephthalate polyesters for drug delivery or medical devices, you are likely facing the "Viscosity Paradox": To build viscosity (molecular weight), you need heat and vacuum; but too much of either triggers degradation, causing viscosity loss.
Viscosity in this context is a direct proxy for Molecular Weight (Mw). The relationship is governed by the Mark-Houwink equation :
Troubleshooting Modules (Active Tickets)
Ticket #001: "My Viscosity Has Plateaued (Stalled Polymerization)"
Symptom: The torque on the overhead stirrer rises initially but flattens out. IV analysis shows the polymer is stuck at 0.4–0.5 dL/g, failing to reach the target (0.6+ dL/g).
Root Cause Analysis:
Polycondensation is an equilibrium reaction driven by the removal of the byproduct, Ethylene Glycol (EG). If EG cannot escape the melt, the reaction stalls or reverses (Glycolysis).
Diagnostic Protocol:
| Checkpoint | Specification | Why it matters |
| Vacuum Depth | Must be < 1 mbar (ideally < 0.5 mbar) | High vacuum is non-negotiable to lower the boiling point of EG and drive the equilibrium forward. |
| Surface Renewal | Stirrer speed 50–100 RPM | EG is trapped in the viscous melt. High surface renewal (wiping the reactor walls) is required to let bubbles escape. |
| Reactor Headspace | Heated (> 250°C) | If the reactor neck is cold, EG refluxes back into the melt, depolymerizing the product. |
Corrective Action:
-
Check Vacuum Integrity: Perform a leak test. Oxygen leaks not only break vacuum but induce oxidative degradation.
-
Increase Surface Area: If using a standard impeller, switch to a Helical Ribbon or Anchor impeller. These designs pull melt from the walls, maximizing surface exposure for devolatilization.
-
Temperature Check: Ensure the melt is 270–285°C. Below 270°C, kinetics are too slow; above 290°C, thermal degradation dominates.
Ticket #002: "The Polymer is Yellowing or b-value is High"
Symptom: The final product has a yellow/brown tint (high b-value). Viscosity may be acceptable, but purity/color is compromised.
Root Cause Analysis: Yellowing indicates the formation of chromophores, typically vinyl ester groups or quinones, caused by thermal degradation or side reactions involving the catalyst.
Catalyst Impact Table:
| Catalyst System | Activity | Color Risk | Notes |
| Antimony (Sb₂O₃) | Moderate | Low (Greyish) | The industry standard. Safe process window, but requires higher loads (200-300 ppm). |
| Titanium (Ti) | Very High | High (Yellow) | Highly active (10-50 ppm). Promotes side reactions/yellowing if T > 280°C. |
| Germanium (GeO₂) | High | Very Low (White) | Excellent optical clarity but prohibitively expensive. |
Corrective Action:
-
Reduce Thermal History: If using Titanium, lower the polycondensation temperature by 10–15°C. Ti is active enough to polymerize at lower temperatures where degradation is slower.
-
Add Stabilizers: Introduce Phosphorus-based stabilizers (e.g., Phosphoric acid, Triphenyl phosphate) at the end of esterification. These sequester active catalyst sites and prevent "runaway" discoloration.
-
Oxygen Exclusion: Ensure the nitrogen purge during the esterification stage is robust (O₂ < 10 ppm).
Ticket #003: "Sudden Gelation / Crosslinking"
Symptom: The melt suddenly climbs the stirrer shaft (Weissenberg effect) or becomes insoluble.
Root Cause Analysis: This is "Thermal Runaway." At high temperatures (>290°C), vinyl ester end-groups (formed by degradation) react with other chains, creating a crosslinked network.
The Danger Zone:
-
Temperature: > 295°C[3]
-
Time: Residence time > 3 hours in melt phase.
Corrective Action:
-
Terminate Early: Stop the reaction once torque reaches a pre-determined value.
-
Switch to SSP: Do not try to reach IV > 0.8 dL/g in the melt. Stop at 0.6 dL/g, pelletize, and use Solid State Polycondensation (SSP) at 210°C (below melting point) to build final viscosity without degradation.
Visualizing the Process Logic
Diagram 1: The Viscosity Control Loop
This diagram illustrates the critical balance between Mass Transfer (removing EG) and Kinetic Rates.
Caption: The pathway to high viscosity relies on efficient Mass Transfer (EG removal). Failure to remove EG recycles the process, leading to thermal degradation.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing viscosity and quality failures in the reactor.
Standard Operating Procedure (SOP): Lab-Scale Synthesis
Objective: Synthesize PET with IV ~ 0.6 dL/g without degradation.
Phase 1: Esterification (The Setup)
-
Charge: Load TPA (Terephthalic Acid) and EG (Ethylene Glycol) at a molar ratio of 1:1.2 to 1:1.5 .
-
Catalyst: Add Sb₂O₃ (250 ppm) or Titanium Butoxide (15 ppm).
-
Conditions: Heat to 240–260°C under Nitrogen (1 atm).
-
Endpoint: Collect water in the distillation column. Reaction ends when the theoretical water amount is collected and column temperature drops (approx. 2–3 hours).
Phase 2: Pre-Polymerization (The Ramp)
-
Temperature: Ramp to 270°C .
-
Vacuum: Gradually reduce pressure from 1013 mbar to 20 mbar over 45 minutes.
-
Warning: Dropping vacuum too fast causes violent foaming (bumping) as EG flashes off.
-
Phase 3: Polycondensation (The Viscosity Build)
-
Temperature: Hold at 280°C .
-
Vacuum: Full vacuum (< 1 mbar ).
-
Agitation: Maintain constant speed. Monitor Torque .
-
Termination: Stop when torque stabilizes or reaches target. Break vacuum with Nitrogen.
-
Extrusion: Discharge immediately into a water bath to quench (preventing crystallization/degradation).
References & Data Sources
-
Kinetics & Mechanism: Macromolecular Reviews. "Kinetics of the Polycondensation of Ethylene Terephthalate." (Establishes the reversibility and mass-transfer dependence of the reaction).
-
Degradation Pathways: Polymer Degradation and Stability. "Thermal degradation mechanism of polyethylene terephthalate." (Identifies vinyl esters and acetaldehyde as key degradation products). 4[5][6][7][8]
-
Catalyst Systems: MDPI Polymers. "Bimetallic Catalytic Systems Based on Sb, Ge and Ti for the Synthesis of Poly(ethylene terephthalate)." (Compares reaction rates and yellowing indices of Sb vs Ti catalysts). 7[6][8]
-
Viscosity Measurement: Anton Paar Wiki. "Intrinsic viscosity determination – dilute solution viscometry." (Details the Mark-Houwink relationship and ISO 1628-5 standards). 2[6][7][8][9]
-
Solid State Polycondensation: Journal of Applied Polymer Science. "Reaction kinetics for solid-state polymerization of poly(ethylene terephthalate)." (Explains the kinetics of increasing IV in the solid state to avoid melt degradation). 6[1][5][6][7][8][9][10][4]
Sources
- 1. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 2. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 4. A MODERN UNDERSTANDING OF POLYETHYLENETEREPHTHALATE THE DEGRADATION PROCESSES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bimetallic Catalytic Systems Based on Sb, Ge and Ti for the Synthesis of Poly(ethylene terephthalate-co-isosorbide terephthalate) | MDPI [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. azom.com [azom.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Dimethyl 2,5-dichloroterephthalate vs. dimethyl terephthalate in PET production
Topic: Dimethyl 2,5-dichloroterephthalate vs. Dimethyl terephthalate in PET Production Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Comparative Analysis: this compound (2,5-Cl-DMT) vs. Dimethyl Terephthalate (DMT)
Executive Summary
In the synthesis of Polyethylene Terephthalate (PET), Dimethyl Terephthalate (DMT) serves as the traditional, commodity-scale precursor, valued for its high purity and established transesterification kinetics. However, for specialized applications requiring intrinsic flame retardancy, high refractive indices, or modified crystallization behavior, This compound (2,5-Cl-DMT) emerges as a critical functional monomer.
This guide analyzes the physicochemical trade-offs between these two precursors. While DMT offers optimal packing efficiency and mechanical toughness, 2,5-Cl-DMT introduces steric bulk and halogenated moieties that fundamentally alter the polymer's thermal and oxidative resistance profiles.
Chemical Architecture & Steric Implications
The primary differentiator lies in the substitution at the 2 and 5 positions of the benzene ring.
-
DMT (Standard): The benzene ring is unsubstituted (hydrogens only), allowing for a planar, tightly packed crystal lattice. This results in the high melting point (~260°C) and semi-crystalline nature of standard PET.
-
2,5-Cl-DMT (Functionalized): The replacement of hydrogen atoms (Van der Waals radius ~1.2 Å) with chlorine atoms (~1.75 Å) creates significant steric hindrance. This "thickening" of the polymer backbone restricts chain rotation, theoretically increasing the Glass Transition Temperature (Tg) while potentially disrupting the perfect crystal packing seen in homopolymer PET.
Structural Visualization
The following diagram contrasts the synthesis pathways and the resulting repeat units.
Figure 1: Comparative synthesis pathway. Note that while the reaction steps (transesterification followed by polycondensation) are identical, the kinetics and catalyst sensitivity differ due to the electron-withdrawing nature of the chlorine substituents.
Performance Characterization
The decision to switch from DMT to 2,5-Cl-DMT is rarely driven by cost, but by specific performance requirements.
Table 1: Comparative Property Matrix[1]
| Feature | Standard PET (DMT-based) | Chlorinated PET (2,5-Cl-DMT based) | Causality |
| Molecular Weight (Mn) | 20,000 - 40,000 g/mol | 15,000 - 30,000 g/mol | Steric hindrance of Cl reduces reactivity of the ester group during polycondensation. |
| Melting Point (Tm) | 255 - 265°C | 240 - 280°C (Variable) | Symmetry is retained (2,5-substitution), allowing crystallization, but lattice energy is altered by bulky Cl atoms. |
| Glass Transition (Tg) | 67 - 80°C | > 90°C (Predicted) | Restricted rotation of the phenyl ring due to Cl-substituents increases chain stiffness. |
| Limiting Oxygen Index (LOI) | 21 - 22% (Burns easily) | > 30% (Self-extinguishing) | Halogen radical quenching mechanism (see Fig 2). |
| Refractive Index | ~1.57 | > 1.60 | High molar refraction of Chlorine atoms increases optical density. |
| Hydrolytic Stability | Moderate | High | Hydrophobicity of Cl atoms protects the ester linkage from water attack. |
Mechanism of Action: Flame Retardancy
The most significant application of 2,5-Cl-DMT is in synthesizing intrinsically flame-retardant fibers. Unlike additive flame retardants (which can leach out), the chlorine is covalently bonded to the backbone.
The Radical Trap Mechanism: When standard PET burns, it generates high-energy H• and OH• radicals that propagate combustion. The chlorinated backbone decomposes to release Cl• radicals, which intercept the chain reaction.
Figure 2: The gas-phase mechanism where chlorine radicals intercept combustion-propagating species, effectively raising the LOI.
Experimental Protocol: Synthesis & Validation
Note: This protocol assumes a laboratory-scale melt polymerization setup.
A. Synthesis of Poly(ethylene 2,5-dichloroterephthalate)
-
Stoichiometry: Charge a 500mL stainless steel autoclave with:
-
0.5 mol this compound.
-
1.1 mol Ethylene Glycol (2.2:1 molar excess to drive equilibrium).
-
Catalyst: 300 ppm Zinc Acetate (Transesterification) + 250 ppm Antimony Trioxide (Polycondensation).
-
-
Transesterification (Step 1):
-
Heat to 190-200°C under Nitrogen flow.
-
Observation: Methanol distillation. (Note: This step is slower than with DMT due to electron-withdrawing Cl groups reducing the nucleophilicity of the carbonyl carbon).
-
Endpoint: Theoretical methanol recovery (>95%).
-
-
Polycondensation (Step 2):
-
Raise temperature to 270-280°C .
-
Apply vacuum gradually to < 1 mbar to remove excess Ethylene Glycol.
-
Caution: The melt viscosity will be higher than standard PET. Ensure high-torque stirring.
-
Reaction time: 2-4 hours.
-
B. Validation (Self-Validating Steps)
-
Intrinsic Viscosity (IV) Check: Dissolve 0.5g polymer in phenol/tetrachloroethane (60/40). If IV < 0.4 dL/g, the vacuum was insufficient or reaction time too short.
-
DSC Analysis: Run a heat-cool-heat cycle (-20°C to 300°C).
-
Success Criteria: Distinct Tg transition >85°C. If Tg is near 70°C, the sample is likely contaminated with non-chlorinated species or significant DEG (diethylene glycol) formation.
-
Applications & Strategic Fit
| Application Domain | Preferred Monomer | Rationale |
| Beverage Bottles | DMT / TPA | Cost, clarity, and barrier properties are optimized. Chlorine adds unnecessary cost and yellowing risk. |
| Protective Textiles | 2,5-Cl-DMT | Intrinsic flame retardancy is required for curtains, upholstery, and firefighter gear without surface treatments that wash off. |
| Optical Films | 2,5-Cl-DMT | Higher refractive index allows for thinner lenses or specialized optical coatings. |
| Electronic Insulators | 2,5-Cl-DMT | Superior thermal stability and resistance to hydrolysis in harsh environments.[2] |
References
-
Standard PET Synthesis & Properties
-
Source:
- Relevance: Establishes baseline properties (Tm, Tg) for DMT-based PET.
-
-
Halogenated Flame Retardants in Polymers
-
Source:
- Relevance: Validates the mechanism of halogen radical trapping and LOI improvement.
-
-
Chemical Structure of 2,5-Cl-DMT
-
Source:
- Relevance: Confirms the specific isomeric structure used in functionalized synthesis.
-
-
Copolymerization Kinetics (Analogous Systems)
-
Source:
- Relevance: Provides experimental context for how functional monomers (like FDCA or Chlorinated TPA)
-
Sources
Comprehensive Guide to Spectroscopic Purity Validation of Dimethyl 2,5-dichloroterephthalate
Topic: Spectroscopic Methods for Validating the Purity of Dimethyl 2,5-dichloroterephthalate Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
This compound (DMDT, CAS 3293-89-8) is a critical intermediate in the synthesis of high-performance polymers, particularly Polyether Ketone Ketone (PEKK) and specialized agrochemicals.[1] In polymerization, the stoichiometry of monomers dictates the molecular weight and mechanical properties of the final material. Even minor impurities—such as the monomethyl ester, unreacted terephthalates, or hydrolysis products like 2,5-dichloroterephthalic acid—can act as chain terminators, catastrophically reducing polymer quality.
This guide objectively compares spectroscopic methodologies for validating DMDT purity. While HPLC is the industry workhorse for routine batch release, Quantitative NMR (qNMR) is presented here as the superior method for absolute purity determination without the need for certified reference standards of the analyte itself.
Structural Basis for Analysis[1]
DMDT possesses a highly symmetrical structure (
-
Formula:
-
Key Structural Features:
This symmetry results in simplified NMR spectra (singlets) compared to non-symmetric impurities, making qNMR highly specific.[1]
Method 1: Quantitative NMR (qNMR) – The Primary Standard[1]
Principle
qNMR relies on the fundamental physical principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal. Unlike chromatography, which requires a reference standard of the specific analyte to determine response factors, qNMR requires only a single, unrelated internal standard (IS) of known purity.
Advantages & Limitations
| Feature | qNMR Performance |
| Traceability | SI-traceable via the Internal Standard (e.g., NIST-traceable Benzoic Acid).[1] |
| Reference Standard | Not Required for the analyte itself.[1] |
| Precision | High (< 1% uncertainty with proper protocol).[1] |
| Throughput | Moderate (10–15 mins per sample).[1] |
| Specificity | Excellent differentiation of DMDT from non-chlorinated DMT.[1] |
Experimental Protocol
Objective: Determine absolute mass fraction purity of DMDT.
Reagents:
-
Solvent: DMSO-
or CDCl (DMSO is preferred to ensure solubility of potential acid impurities).[1] -
Internal Standard (IS): Maleic Acid (99.94% TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1] Maleic acid provides a distinct alkene singlet ~6.3 ppm, usually clear of aromatic regions.[1]
Workflow:
-
Weighing: Accurately weigh ~20 mg of DMDT sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.7 mL DMSO-
. Vortex until completely dissolved.[1] -
Acquisition:
Data Analysis (The Equation):
The purity (
Where:
- : Integrated area of the signal.[1]
- : Number of protons contributing to the signal (DMDT Aromatic H = 2; Maleic Acid H = 2).[1]
-
: Molecular weight.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
: Mass weighed.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Expected Shifts (DMSO-
-
DMDT Aromatic H: Singlet,
ppm.[1] -
DMDT Methyl H: Singlet,
ppm.[1] -
Impurity (DMT): Singlet,
ppm (often distinguishable by high resolution).[1]
Method 2: HPLC-UV – The Impurity Profiler[1]
Principle
High-Performance Liquid Chromatography (HPLC) separates components based on polarity.[1] Detection via UV-Vis (typically 254 nm) quantifies components based on light absorption.[1]
Advantages & Limitations
| Feature | HPLC-UV Performance |
| Sensitivity | Excellent for trace impurities (< 0.05%).[1] |
| Selectivity | Can separate isomers (e.g., 2,3-dichloro vs 2,5-dichloro) if column chemistry is optimized.[1] |
| Quantification | Relative. Assumes all impurities have the same extinction coefficient as DMDT unless specific standards are used (Area % method).[1] |
| Robustness | High, suitable for QC environments.[1] |
Recommended Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Gradient of Water (0.1%
) and Acetonitrile.[1] -
Detection: 254 nm (aromatic ring absorption).[1]
-
Critical Pair Resolution: Must resolve DMDT from Monomethyl 2,5-dichloroterephthalate (more polar, elutes earlier).
Method 3: FTIR Spectroscopy – The Identity Check[1]
Principle
Fourier Transform Infrared Spectroscopy (FTIR) measures molecular vibrations.[1] It is primarily qualitative (Identity Testing) but can detect gross contamination (e.g., water, hydrolysis).[1]
Key Diagnostic Bands[1]
-
Carbonyl (C=O) Ester: Strong stretch at 1730 ± 10 cm⁻¹ .[1]
-
C-O Stretch: Strong bands at 1250–1300 cm⁻¹ .[1]
-
Aromatic C-H: Weak bands > 3000 cm⁻¹.[1]
-
C-Cl Stretch: Distinctive bands in the fingerprint region (1050–1100 cm⁻¹ and 600–800 cm⁻¹ ).[1]
-
Impurity Flag (OH): Broad band at 3300–3500 cm⁻¹ indicates hydrolysis (carboxylic acid) or wet sample.[1]
Comparative Analysis Summary
The following table summarizes when to apply each method in the drug/polymer development lifecycle.
| Parameter | qNMR | HPLC-UV | FTIR |
| Primary Use | Absolute Purity Assignment (Potency) | Impurity Profiling (Trace analysis) | Identification (ID Test) |
| Limit of Detection | ~0.1% | < 0.01% | ~1–2% |
| Standard Requirement | Internal Standard (Generic) | External Standard (Specific to Analyte) | Reference Spectrum |
| Bias Risk | Low (Physics-based) | Medium (Response factor dependent) | High (Qualitative) |
| Sample Destructive? | No (recoverable) | Yes | No |
Decision Workflow (Diagram)
The following diagram illustrates the logical flow for validating DMDT batches, integrating these spectroscopic methods.
Caption: Integrated workflow for DMDT purity validation, prioritizing qNMR when reference standards are absent.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate." Metrologia, 2019.[1] [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
National Center for Advancing Translational Sciences (NCATS). "this compound Compound Summary." Inxight Drugs. [Link][1]
Sources
A comparative study of catalysts for terephthalic acid esterification
A Comparative Guide to Catalysts for Terephthalic Acid Esterification
The esterification of terephthalic acid (TPA) is a cornerstone of the polymer industry, forming the backbone of polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). The efficiency of this process hinges on the catalyst employed. This guide provides an in-depth comparative analysis of various catalytic systems for the esterification of TPA, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and process optimization. We will delve into the performance of homogeneous, heterogeneous, and novel catalytic systems, supported by experimental data and mechanistic insights.
The Crucial Role of Catalysis in Terephthalic Acid Esterification
The direct esterification of TPA with an alcohol, typically methanol or ethylene glycol, is a reversible reaction. To drive the equilibrium towards the formation of the desired ester and achieve industrially viable reaction rates, a catalyst is indispensable. The choice of catalyst not only influences the reaction kinetics but also impacts product selectivity, process sustainability, and overall economic feasibility. An ideal catalyst should exhibit high activity, selectivity, and stability, while also being cost-effective and environmentally benign.
A Comparative Overview of Catalytic Systems
The catalysts for TPA esterification can be broadly categorized into homogeneous and heterogeneous systems, with ionic liquids emerging as a promising alternative.
Homogeneous Catalysts: The Industry Standard with Caveats
Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), have been the traditional choice for esterification reactions due to their high activity and low cost.[1][2]
Advantages:
-
High Activity: Their high proton mobility in the reaction medium leads to rapid protonation of the carboxylic acid, accelerating the reaction.[3]
-
Low Cost: Mineral acids are readily available and inexpensive.
Disadvantages:
-
Corrosion: They are highly corrosive to equipment, necessitating specialized and costly materials of construction.[4]
-
Separation and Waste: Being in the same phase as the reactants and products, their separation is challenging and often requires neutralization steps, generating significant waste.[2][4]
-
Side Reactions: Strong mineral acids can promote undesirable side reactions, such as the dehydration of alcohols to form ethers, which reduces the overall process efficiency.[1][5] For instance, in the esterification of TPA with n-butanol using sulfuric acid, up to 15-20% of the alcohol can be lost as di-n-butyl ether.[5]
Heterogeneous Catalysts: The Path to Sustainable Esterification
Heterogeneous catalysts, being in a different phase from the reaction mixture, offer significant advantages in terms of separation, reusability, and reduced environmental impact. This section will compare several prominent classes of solid acid catalysts.
Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity. Their shape-selectivity and thermal stability make them attractive candidates for various catalytic applications, including esterification.[3]
A systematic evaluation of six different commercial zeolites (ZSM-5-25, ZSM-5-50, ZSM-5-100, ZSM-35, MOR, and β) for the esterification of TPA with methanol to produce dimethyl terephthalate (DMT) revealed that β-zeolite exhibited the best performance.[6] This was attributed to its optimal combination of strong acid sites, high specific surface area, and the presence of a secondary mesoporous structure.[6] Under optimized conditions, β-zeolite achieved nearly 100% TPA conversion and a high DMT selectivity of 94.11%.[6]
Zirconium dioxide (ZrO₂) is a versatile catalyst support known for its thermal and chemical stability.[3] Its catalytic properties can be significantly enhanced by modification with other metal oxides, such as tungstate or sulfate, which generate strong acid sites.
-
Tungstated Zirconia (WZ): This solid superacid exhibits high catalytic activity in various acid-catalyzed reactions.[5] The high acidity is attributed to the presence of polytungstate clusters on the zirconia surface.[5] For the esterification of acetic acid and transesterification of triacetin with methanol, the catalytic activity of WZ was found to be dependent on the calcination temperature, with the catalyst calcined at 800 °C showing optimal performance.[7] Studies have shown that Brønsted acid sites are the primary active centers for these reactions on WZ.[7]
-
Sulfated Zirconia (SZ): SZ is another potent solid acid catalyst.[3][8] However, a significant drawback is the leaching of sulfate groups in the presence of polar reactants, which leads to a rapid decline in catalytic activity.[1]
Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, are widely used as solid acid catalysts.[7] They possess a high concentration of sulfonic acid groups, providing strong Brønsted acidity. While effective, their application can be limited by thermal stability and potential deactivation due to the adsorption of reactants or products.[3]
Ionic Liquids: A Modern Approach to Catalysis
Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents and catalysts due to their negligible vapor pressure and high thermal stability.[6][9][10] They can be designed to possess either Lewis or Brønsted acidity.
For the glycolysis of PET, Lewis acidic ionic liquids like 1-butyl-3-methylimidazolium zinc chloride ([Bmim]ZnCl₃) have shown high efficiency, achieving 100% PET conversion and 83.8% yield of bis(2-hydroxyethyl) terephthalate (BHET) with a low catalyst loading.[9] A key advantage of ILs is their excellent reusability; [Bmim]ZnCl₃ could be reused at least five times without a significant drop in performance.[9] SO₃H-functionalized Brønsted acidic ionic liquids have also demonstrated high activity and reusability in esterification reactions.[6]
Performance Data Summary
The following table summarizes the performance of various catalysts for terephthalic acid esterification based on available literature data. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalyst | Alcohol | Temperature (°C) | Time (h) | TPA Conversion (%) | Product Selectivity (%) | Reference |
| Homogeneous | ||||||
| H₂SO₄ | Ethanol | 80 | 96 | - | 41.77 (Yield) | [8] |
| Heterogeneous | ||||||
| β-Zeolite | Methanol | 200 | 8 | ~100 | 94.11 (DMT) | [6] |
| Al-MCM-41 (Si/Al=100) | Methanol | 300 | - | 90 | 100 (DMT) | [11] |
| Tungstated Zirconia (WZ) | n-Butanol | - | - | High | - | [5][7] |
| Sulfated Zirconia (SZ) | Methanol | 60 | 5 | 98-100 | High | [8] |
| Amberlyst-15 | Various | 60 | - | - | - | [7] |
| Ionic Liquids | ||||||
| [Bmim]ZnCl₃ | Ethylene Glycol | - | - | 100 | 83.8 (BHET) | [9] |
| [Bmim][OAc] | Ethylene Glycol | 180 | 2 | 75.1 | 61.9 (BHET) | [12] |
Mechanistic Insights: The "Why" Behind Catalytic Activity
The esterification of terephthalic acid over an acid catalyst proceeds through a well-established mechanism. The efficiency and selectivity of a particular catalyst are dictated by the nature and strength of its acid sites.
The General Acid-Catalyzed Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a Brønsted acid catalyst.[3] This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[3]
Caption: General mechanism of acid-catalyzed esterification of terephthalic acid.
The Role of Brønsted vs. Lewis Acidity
-
Brønsted Acids (e.g., H₂SO₄, sulfonic acid groups on resins, some sites on zeolites and modified zirconias) directly provide protons to activate the carboxylic acid.[3][7]
-
Lewis Acids (e.g., metal cations like Zn²⁺ in some ILs or on catalyst surfaces) coordinate to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.
The synergy between Brønsted and Lewis acid sites can often lead to enhanced catalytic activity.
Experimental Protocols
General Procedure for Heterogeneous Catalyst Screening
This protocol outlines a typical batch reaction setup for comparing the performance of different solid acid catalysts.
Materials:
-
Terephthalic acid (TPA)
-
Methanol (or other alcohol)
-
Solid acid catalyst (e.g., β-zeolite, tungstated zirconia)
-
Internal standard for GC analysis (e.g., dodecane)
-
Solvent for work-up (e.g., ethyl acetate)
Procedure:
-
In a high-pressure autoclave reactor equipped with a magnetic stirrer, add TPA (e.g., 1 g), the solid acid catalyst (e.g., 0.1 g), and methanol (e.g., 40 mL).
-
Seal the reactor and purge with an inert gas (e.g., N₂) several times.
-
Pressurize the reactor to the desired initial pressure (e.g., 0.5 MPa N₂).
-
Heat the reactor to the target reaction temperature (e.g., 200 °C) with constant stirring.
-
Maintain the reaction at this temperature for a set duration (e.g., 4 hours).
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Collect the reaction mixture and separate the solid catalyst by filtration or centrifugation.
-
Analyze the liquid phase using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of TPA and the selectivity towards the desired ester products. An internal standard should be used for accurate quantification.
Caption: Experimental workflow for screening heterogeneous catalysts.
Synthesis of Tungstated Zirconia (WZ)
This protocol describes a common impregnation method for preparing WZ.
Materials:
-
Hydrous zirconia (ZrO₂·nH₂O)
-
Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
-
Deionized water
Procedure:
-
Synthesize hydrous zirconia, for example, by the hydrolysis of a zirconium salt.
-
Prepare an aqueous solution of ammonium metatungstate.
-
Impregnate the hydrous zirconia with the ammonium metatungstate solution. For a 30% loading, use 0.3 g of tungstate for every 1 g of zirconia.
-
Dry the impregnated solid at 100 °C for 10 hours.
-
Calcine the dried material in air at a high temperature (e.g., 800 °C) for several hours to obtain the active tungstated zirconia catalyst.[5][7]
Catalyst Stability and Reusability: A Critical Consideration
For a catalytic process to be economically viable, the stability and reusability of the catalyst are paramount.
-
Heterogeneous Catalysts: Solid acids like zeolites and modified zirconias generally exhibit good thermal stability. However, they can deactivate due to coking (deposition of carbonaceous species on the active sites) or leaching of the active components. Regeneration can often be achieved by calcination in air to burn off the coke.[13]
-
Ionic Liquids: Many ionic liquids have demonstrated excellent reusability. They can often be separated from the reaction mixture by distillation or extraction and reused multiple times with minimal loss of activity.[6][9][14]
Conclusion and Future Outlook
The choice of catalyst for terephthalic acid esterification is a critical decision that influences not only the reaction efficiency but also the overall sustainability and economics of the process. While homogeneous catalysts like sulfuric acid offer high activity, their drawbacks in terms of corrosion and waste generation are significant.
Heterogeneous catalysts, particularly zeolites and modified zirconias, present a more sustainable alternative, offering high activity, selectivity, and the crucial advantage of easy separation and reusability. Among the zeolites, β-zeolite has shown exceptional performance. Tungstated zirconia stands out as a highly active and stable solid superacid.
Ionic liquids are an exciting frontier in catalysis, combining high efficiency with excellent recyclability. As the demand for greener chemical processes grows, the development of robust, reusable, and highly active solid acid and ionic liquid catalysts will be a key area of research. Future work should focus on the development of catalysts from renewable resources and the design of catalytic systems that operate under milder reaction conditions to further enhance the sustainability of terephthalate ester production.
References
-
The Glycolysis of Poly(ethylene terephthalate) Waste: Lewis Acidic Ionic Liquids as High Efficient Catalysts. (2013). MDPI. [Link]
-
Magnetic-responsive solid acid catalysts for esterification. (2023). PMC. [Link]
-
Ionic Liquid for Esterification: A Review. (2018). Asian Journal of Applied Science and Technology. [Link]
-
Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. (2002). Åbo Akademi University Research Portal. [Link]
- Preparation of esters of terephthalic acid. (1949).
- Catalytic esterification of terephthalic acid. (1962).
-
Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants. (2021). ResearchGate. [Link]
-
Esterification by solid acid catalysts - A comparison. (2025). ResearchGate. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). PMC. [Link]
-
Ionic liquids as Efficient Catalysts for The Glycolysis of Polyethylene Terephthalate. (n.d.). SciSpace. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. [Link]
-
Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (2018). American University of Ras Al Khaimah. [Link]
-
Esterification of terephthalic acid with methanol over mesoporous Al-MCM-41 molecular sieves. (2025). ResearchGate. [Link]
-
Chemical recycling of poly(ethylene terephthalate) using sulfuric acid. (2025). ResearchGate. [Link]
-
Ionic liquids as Efficient Catalysts for the Glycolysis of Polyethylene Terephthalate. (n.d.). SciSpace. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]
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- 7. research.abo.fi [research.abo.fi]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Coordination Polymers from Terephthalate vs. Functionalized Derivatives
Executive Summary
In the engineering of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), 1,4-benzenedicarboxylic acid (Terephthalic acid, H₂BDC ) serves as the archetypal linear linker. However, for drug delivery and catalytic applications, pristine H₂BDC often lacks the necessary chemical affinity. Derivatives such as 2-amino-BDC , 2-nitro-BDC , and 2,5-dihydroxy-BDC are employed to introduce specific functionalities.
This guide objectively analyzes how substituting the benzene ring affects the final material. The core trade-off is defined as: Functionalization typically decreases gravimetric surface area and thermal stability due to steric bulk and inductive destabilization, but significantly increases chemical affinity (e.g., for drug molecules or CO₂) and hydrolytic stability in specific pH ranges.
Critical Analysis: The Impact of Functionalization
The transition from H₂BDC to its derivatives (H₂BDC-X) introduces two primary perturbations to the coordination lattice: Steric Hindrance and Electronic Modulation .
Porosity and Surface Area Trade-offs
Functional groups protrude into the pore channels, reducing the effective pore volume. The following data, synthesized from comparative studies on the Zirconium-based UiO-66 series, illustrates this reduction.
Table 1: Physicochemical Properties of Zr-BDC (UiO-66) vs. Derivatives
| Parameter | UiO-66 (Pristine) | UiO-66-NH₂ (Amino) | UiO-66-NO₂ (Nitro) | UiO-66-Br (Bromo) |
| Linker | 1,4-BDC | 2-amino-1,4-BDC | 2-nitro-1,4-BDC | 2-bromo-1,4-BDC |
| BET Surface Area (m²/g) | ~1100 - 1200 | ~800 - 950 | ~700 - 850 | ~650 - 800 |
| Pore Volume (cm³/g) | ~0.50 | ~0.38 | ~0.31 | ~0.29 |
| Thermal Stability (T_dec) | ~540°C | ~350 - 400°C | ~350 - 380°C | ~350°C |
| Dominant Interaction | Van der Waals | H-Bonding / Lewis Base | Dipole-Dipole | Hydrophobic |
Data Source Aggregation: Values represent a consensus range from solvothermal synthesis protocols [1, 2, 3].
Stability Profiles (Electronic Effects)
-
Thermal: The pristine BDC linker forms the most thermally stable lattices. Electron-withdrawing groups (-NO₂, -Br) or electron-donating groups (-NH₂) weaken the metal-linker bond strength or lower the combustion temperature of the organic ligand itself. UiO-66-NH₂ typically degrades ~150°C lower than pristine UiO-66 [1].
-
Chemical/pH: While pristine UiO-66 is exceptionally stable, UiO-66-NH₂ exhibits superior resistance in acidic media (pH 1) but can suffer in highly alkaline environments (pH 14) compared to the pristine form, although it generally retains crystallinity better than many other MOFs [1].
Case Study: Drug Delivery Performance
For drug development professionals, the choice between BDC and BDC-NH₂ is critical.
-
Pristine BDC (UiO-66): Offers higher Loading Capacity (LC) for non-polar drugs simply due to larger available pore volume.
-
Amino-BDC (UiO-66-NH₂): Offers superior Controlled Release . The amine group acts as a hydrogen bond donor/acceptor, creating stronger interactions with drugs like Ibuprofen, 5-FU, or Captopril.
Experimental Insight: In comparative adsorption studies of Ibuprofen (IBU), pristine UiO-66 showed a higher saturation capacity (~127 mg/g) compared to UiO-66-NH₂ (~50 mg/g) due to steric pore blocking. However, the release kinetics from UiO-66-NH₂ were significantly slower and more sustained, preventing the "burst release" effect often seen with the pristine linker [4].
Experimental Protocols
Protocol A: Solvothermal Synthesis of UiO-66-NH₂ (Optimized for Crystallinity)
Objective: Synthesize high-quality, nano-crystalline Zr-BDC-NH₂ for drug loading applications.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)[1]
-
N,N-Dimethylformamide (DMF) - Solvent[2]
-
Acetic Acid (glacial) - Modulator
Workflow:
-
Pre-Dissolution (Metal Node): Dissolve 120 mg of ZrCl₄ in 5 mL of DMF. Sonicate for 10 mins until fully dissolved.
-
Why: ZrCl₄ is hygroscopic; rapid dissolution prevents hydrolysis before framework assembly.
-
-
Pre-Dissolution (Linker): Dissolve 120 mg of H₂BDC-NH₂ in 10 mL of DMF.
-
Why: Separate dissolution ensures homogenous nucleation when streams are mixed.
-
-
Modulation: Add 1 mL of Acetic Acid to the Zr solution.
-
Solvothermal Reaction: Mix both solutions in a Teflon-lined autoclave (25 mL capacity). Seal and heat at 120°C for 24 hours .
-
Washing & Activation (Critical for Porosity):
-
Centrifuge (6000 rpm, 10 min) to collect yellow powder.
-
Wash 3x with DMF to remove unreacted linker.
-
Wash 3x with Methanol to exchange the high-boiling DMF.
-
Activation: Dry under vacuum at 80°C for 12 hours. Note: Do not exceed 100°C initially to avoid collapsing the pores if solvent is still trapped.
-
Visualizations
Structure-Property Logic Flow
This diagram illustrates the causal link between the substituent choice and the final material properties.
Caption: Causal pathway linking linker functionalization to physicochemical properties and application performance.
Solvothermal Synthesis Workflow
A standardized workflow for ensuring reproducibility in UiO-66-NH₂ synthesis.
Caption: Step-by-step solvothermal synthesis protocol for amino-functionalized zirconium coordination polymers.
References
-
Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 2010.
-
Garibay, S. J., & Cohen, S. M. "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 2010.
-
Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 2008.
-
Abid, H. R., et al. "Adsorption and controlled release of ibuprofen from functionalized metal-organic frameworks." Microporous and Mesoporous Materials, 2019. 5
-
Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Macrocrystals." Chemistry - A European Journal, 2011.
Sources
- 1. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Dimethyl 2,5-dichloroterephthalate
Topic: CAS Registry Number: 3293-89-8[1]
Technical Safety Guide: Dimethyl 2,5-dichloroterephthalate
Executive Summary & Hazard Context
This compound is a chlorinated aromatic ester commonly used as an intermediate in the synthesis of agrochemicals (e.g., herbicides) and high-performance polymers.[1][2] Unlike simple esters, the chlorine substituents on the aromatic ring increase its lipophilicity and environmental persistence, altering its toxicological profile.[1]
Operational Hazard Profile:
-
Physical State: Crystalline solid/powder. The primary risk during handling is dust inhalation and ocular irritation .
-
Chemical Hazard: It is an irritant to skin (H315), eyes (H319), and the respiratory tract (H335).[1][2]
-
Hidden Risk: As a halogenated organic, it can be persistent. While not an acute sensitizer like its acid chloride counterparts, repeated exposure to the dust can cause mechanical and chemical dermatitis.
Risk Assessment & PPE Matrix
Effective protection relies on distinguishing between Solid State Handling (weighing/transferring) and Solution State Handling (reaction/work-up).
Table 1: PPE Specifications by Operational State
| Protection Zone | Solid State Handling (Powder) | Solution State Handling (Dissolved in Organic Solvents) | Rationale & Causality |
| Respiratory | N95 or P100 Respirator (if outside hood) Preferred:[1] Certified Fume Hood | Fume Hood Mandatory (Sash height < 18 inches) | The solid dust is a respiratory irritant (H335). In solution, the solvent's vapor pressure dictates the risk. |
| Hand Protection | Nitrile Gloves (Min. thickness: 0.11 mm) | Solvent-Specific Gloves See Protocol Below | Solid ester does not permeate nitrile instantly. However, once dissolved, the solvent carries the toxin through the glove.[1] |
| Eye Protection | Safety Goggles (Indirect Vent) | Safety Glasses w/ Side Shields | Goggles prevent dust entry from air currents. Glasses are sufficient for splash protection inside a hood. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Long Sleeves | Lab Coat + Chemical Apron (if handling >1L) | Prevents accumulation of dust on street clothes and skin absorption. |
Operational Protocols
The critical control point for this compound is preventing dust generation.[1][3]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Management: Chlorinated aromatic powders are often static-prone. Use an anti-static gun or ionizer bar to prevent "flying powder" during transfer.
-
Technique:
-
Do not dump the powder. Use a spatula to transfer small amounts to the weigh boat.
-
Clean as you go: Immediately wipe the balance area with a damp Kimwipe (acetone or methanol dampened) to capture invisible dust.
-
-
Self-Validation: Inspect the weigh boat against a dark background. If you see white residue on the exterior, your transfer technique failed; decontaminate the container before moving it.
Once dissolved, the glove selection changes. The ester will ride the solvent through the glove material.[1]
-
Scenario 1: Dissolved in Methanol/Ethanol
-
Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform [1]
-
Scenario 3: Dissolved in DMF/DMSO
Emergency Response & Decontamination
Spill Cleanup Logic:
-
Dry Spill (Powder):
-
NEVER dry sweep (creates dust clouds).
-
Method: Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop into a waste container. Alternatively, use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or sand.
-
Collect in a container labeled "Halogenated Organic Waste."
-
Exposure Response:
-
Skin Contact: Wash with soap and water for 15 minutes. Avoid using alcohol/acetone to wash skin, as this may increase the absorption of the lipophilic ester.
-
Eye Contact: Flush for 15 minutes. The chlorine substituents make this compound particularly irritating to mucous membranes.
Waste Disposal Logistics
This compound contains covalently bound chlorine.[1][8][9] It must not be disposed of in general organic waste streams if your facility separates halogenated waste.
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly list "this compound" and the solvent used.[1]
-
Why? Incineration of halogenated compounds requires specific scrubbers to prevent the formation of acid gases (HCl) and potential dioxins.
Visual Workflow (Decision Logic)
Caption: Decision matrix for PPE selection based on physical state and solvent carrier risk.[1][2][10]
References
-
National Center for Advancing Translational Sciences (NCATS). this compound (CAS 3293-89-8) - Inxight Drugs.[1] Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Retrieved from [Link][1][8]
Sources
- 1. DCPA [webbook.nist.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. This compound [drugs.ncats.io]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. CAS 3293-89-8: 1,4-Dimethyl 2,5-dichloro-1,4-benzenedicarb… [cymitquimica.com]
- 10. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
